3-Borono-4,5-dichlorobenzoic acid
Description
Properties
IUPAC Name |
3-borono-4,5-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJPHQQCLSVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Borono-4,5-dichlorobenzoic acid
CAS: 2377608-98-3 | Formula: C₇H₅BCl₂O₄ | M.W.: 234.83 g/mol [1][2][3]
Executive Summary
3-Borono-4,5-dichlorobenzoic acid (also known as 5-carboxy-2,3-dichlorophenylboronic acid) is a highly specialized organoboron building block used in the synthesis of complex pharmaceutical scaffolds.[1][2] Characterized by a tri-substituted benzene ring featuring a carboxylic acid, a boronic acid, and two chlorine atoms, this compound serves as a critical "orthogonal" intermediate.[1] Its dual functionality—the Suzuki-active boronate and the amide-coupling-ready carboxylate—allows for the rapid assembly of biaryl libraries and protease inhibitors.[1]
This guide details the physicochemical profile, synthetic utility, and handling protocols for researchers utilizing this compound in drug discovery and medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]
Nomenclature & Structure
The compound is defined by a benzoic acid core substituted with chlorine atoms at the 4 and 5 positions and a boronic acid moiety at the 3 position.[1]
| Property | Specification |
| IUPAC Name | 3-Borono-4,5-dichlorobenzoic acid |
| Alt.[1][4][5] Name | 5-Carboxy-2,3-dichlorophenylboronic acid |
| CAS Number | 2377608-98-3 |
| SMILES | OB(O)C1=C(Cl)C(Cl)=C(C(=O)O)C=C1 |
| Molecular Weight | 234.83 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water |
Structural Visualization
The following diagram illustrates the atomic connectivity and the steric environment created by the adjacent chlorine atoms.[1]
Caption: Connectivity of 3-Borono-4,5-dichlorobenzoic acid showing the orthogonal functional groups.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions.[1]
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the carboxyl group makes the boronic acid significantly more Lewis acidic than phenylboronic acid.[1] This facilitates transmetallation but also increases susceptibility to protodeboronation (loss of the boron group) under harsh basic conditions.[1]
-
Steric Effects: The chlorine atom at position 4 is ortho to the boronic acid.[1] This steric bulk can slow down transmetallation, requiring more active catalyst systems (e.g., S-Phos, X-Phos) or higher temperatures.[1]
Orthogonal Derivatization Strategy
This molecule allows for a "protect-couple-deprotect" or sequential functionalization strategy:
-
Amide Coupling: The carboxylic acid can be reacted with amines (using HATU/EDC) to install a side chain before the Suzuki coupling.[1]
-
Suzuki Coupling: The boronic acid remains intact during amide coupling (if conditions are mild) and is then coupled to an aryl halide.[1]
Protease Inhibition
Polychlorinated aryl boronic acids are often explored as transition-state inhibitors for serine proteases (e.g., beta-lactamases).[1] The boron atom forms a reversible covalent bond with the active site serine hydroxyl.[1] The electron-withdrawing chlorines enhance the electrophilicity of the boron, potentially increasing binding affinity.[1]
Synthetic Pathways (Manufacturing)
Industrial synthesis typically proceeds via metal-halogen exchange or Palladium-catalyzed borylation from the corresponding aryl bromide.[1]
Preferred Route: Miyaura Borylation
This route is preferred for scale-up as it avoids the use of pyrophoric lithium reagents and tolerates the carboxylic acid (often protected as an ester).[1]
Caption: Stepwise synthesis via Miyaura borylation to ensure functional group compatibility.
Experimental Protocol: Optimized Suzuki Coupling
Context: Coupling 3-Borono-4,5-dichlorobenzoic acid with a heteroaryl bromide. Challenge: Prevent protodeboronation caused by the electron-deficient ring.
Materials
-
Boronic Acid: 1.2 equivalents (2377608-98-3)[1]
-
Electrophile: 1.0 equivalent (Aryl bromide)[1]
-
Base: K₃PO₄ (3.0 equivalents) - Use mild base to minimize deboronation.[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Borono-4,5-dichlorobenzoic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Degassing: Add 1,4-dioxane and water. Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 eq) quickly under inert flow.[1] Cap the vial immediately.
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LC-MS.[1]
-
Note: If the starting boronic acid disappears but no product forms (protodeboronation), switch to anhydrous conditions (DMF/Cs₂CO₃) or a more active precatalyst like Pd(Amphos)Cl₂.[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and acidify slightly with 1N HCl (to pH ~3-4) to ensure the carboxylic acid product is protonated and extracts into the organic layer.[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1]
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing, which complicates stoichiometry but does not usually affect reactivity.[1]
-
Stability: The compound is stable in solid form.[1] In solution, avoid prolonged exposure to strong bases or oxidants (e.g., H₂O₂) which will convert the C-B bond to a C-OH bond (phenol formation).[1]
-
Safety: Treat as a standard laboratory irritant. Consult the SDS for specific H/P codes (typically H315, H319, H335).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for protocol).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Reference for protodeboronation mechanisms).
Sources
- 1. 957061-05-1|3-Borono-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 3-二羟硼基-4,5-二氯苯甲酸 CAS: 2377608-98-3 现货供应 科研产品 高校先发货后付款 按需分装-(阿尔法)河南威梯希化工科技有限公司 [m.alfachem.net]
- 3. Borino | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2-Chloro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 2121512-87-4|(3-Chloro-5-(hydroxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
3-Borono-4,5-dichlorobenzoic acid CAS 1072951-41-7 overview
This technical guide provides an advanced overview of 3-Borono-4,5-dichlorobenzoic acid (CAS 1072951-41-7), a specialized organoboron scaffold used primarily in medicinal chemistry and materials science.[1]
CAS: 1072951-41-7 | Formula: C₇H₅BCl₂O₄ | M.W.: 234.83 g/mol [1]
Executive Summary
3-Borono-4,5-dichlorobenzoic acid is a bifunctional aryl building block characterized by a dense substitution pattern.[1] It features a carboxylic acid moiety (for amide/ester formation), two electron-withdrawing chlorine atoms (modulating lipophilicity and metabolic stability), and a boronic acid group (serving as a handle for Suzuki-Miyaura cross-coupling or as a reversible covalent warhead).[1]
This compound is critical in Fragment-Based Drug Discovery (FBDD) , where it serves as a polar, halogenated scaffold for generating libraries of biaryl inhibitors targeting kinases and serine proteases.[1]
Chemical Profile & Physiochemical Properties[1][2][3][4]
The presence of two chlorine atoms adjacent to the boronic acid significantly alters the electronic environment compared to unsubstituted phenylboronic acids. The electron-withdrawing nature of the chloro- and carboxy- groups increases the Lewis acidity of the boron center, potentially enhancing its reactivity in cross-coupling but also increasing susceptibility to protodeboronation under harsh basic conditions.[1]
Table 1: Physiochemical Specifications
| Property | Value (Experimental/Predicted) | Context |
| Appearance | White to off-white powder | Hygroscopic solid |
| Melting Point | >200°C (Decomposes) | Typical of aryl boronic acids (anhydride formation) |
| pKa (Acid) | ~3.5 (COOH) | Enhanced acidity due to Cl electron withdrawal |
| pKa (Boron) | ~7.8 (B(OH)₂) | Lower than PhB(OH)₂ (8.[1][2]8) due to inductive effects |
| LogP | 1.95 ± 0.4 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DMF | Poor water solubility at neutral pH |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (forms boroxines) |
Synthetic Manufacturing Routes
The synthesis of CAS 1072951-41-7 generally follows two primary pathways. The Miyaura Borylation is preferred for scale-up due to its tolerance of the carboxylic acid functionality (often protected as an ester) and the aryl chlorides.
Route A: Miyaura Borylation (Palladium-Catalyzed)
This route avoids lithium-halogen exchange issues where n-BuLi might attack the aryl chlorides or the carboxylate.[1]
-
Precursor: 3-Bromo-4,5-dichlorobenzoic acid methyl ester.[1]
-
Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.[1]
-
Solvent: 1,4-Dioxane, 80°C.
-
Workup: Acidic hydrolysis of the pinacol ester and methyl ester to yield the free boronic acid.
Route B: Directed Ortho-Lithiation (Cryogenic)
Used for smaller, rapid batches but requires careful temperature control to prevent " benzyne" formation or Cl-Li exchange.[1]
-
Precursor: 3,4-Dichlorobenzoic acid.[1]
-
Reagents: LDA (Lithium Diisopropylamide) or LTMP at -78°C.
-
Electrophile: Triisopropyl borate (B(OiPr)₃).[1]
-
Quench: Aqueous HCl.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesizing this compound, highlighting the critical "Safety/Selectivity" checkpoint.
Caption: Comparative synthetic pathways emphasizing the kinetic stability of the Pd-catalyzed route over lithiation.
Key Application: Suzuki-Miyaura Cross-Coupling[1][5]
The primary utility of CAS 1072951-41-7 is as a nucleophile in Suzuki coupling to synthesize biaryl scaffolds.[1] The 4,5-dichloro motif is particularly valuable for filling hydrophobic pockets in enzyme active sites while the carboxylic acid remains solvent-exposed or engages in salt bridges.[1]
Experimental Protocol: Standard Coupling
Objective: Coupling 3-Borono-4,5-dichlorobenzoic acid with an aryl bromide (Ar-Br).
-
Preparation:
-
Charge a reaction vial with CAS 1072951-41-7 (1.2 equiv), Ar-Br (1.0 equiv), and K₂CO₃ (2.5 equiv).[1]
-
Add catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).
-
-
Solvent System:
-
Add degassed DME/H₂O (3:1 ratio).[1] Note: Water is essential for the transmetallation step involving the boronate species.
-
-
Reaction:
-
Heat to 85°C under N₂ or Ar atmosphere for 4–12 hours.
-
Monitor by LC-MS (Look for consumption of Ar-Br; Boronic acid may streak on TLC).[1]
-
-
Workup:
-
Acidify to pH 3 with 1M HCl (to protonate the carboxylic acid).
-
Extract with Ethyl Acetate.[1]
-
Purify via Reverse Phase HPLC (C18 column) using Water/Acetonitrile (+0.1% Formic Acid).
-
Mechanistic Insight: The "Boronate" Activation
Because this molecule contains a carboxylic acid, using a base (K₂CO₃) generates a dianion (carboxylate + boronate). This highly charged species is soluble in the aqueous phase but must undergo transmetallation at the interface or in the bulk phase.
-
Risk: If the pH is too high (>12), protodeboronation (loss of B(OH)₂) is accelerated by the electron-withdrawing chlorides.[1]
-
Solution: Use milder bases like K₃PO₄ or CsF if deboronation is observed.[1]
Visualization: Catalytic Cycle & Activation
Caption: The Suzuki-Miyaura catalytic cycle. Transmetallation is the critical step governed by the boronate's Lewis acidity.
Handling, Stability, and Safety (E-E-A-T)
Stability & Storage[6]
-
Boroxine Formation: Like many boronic acids, this compound spontaneously dehydrates to form cyclic trimeric anhydrides (boroxines).[1] This is reversible upon exposure to water/base during reactions.[1]
-
Tip: Determine exact stoichiometry by NMR (D₂O exchange) prior to precise coupling, or use an excess (1.2–1.5 equiv).[1]
-
-
Protodeboronation: The 4,5-dichloro substitution makes the C-B bond more labile than in phenylboronic acid.[1] Avoid prolonged heating in strong aqueous base.[1]
Safety Protocol (SDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
-
Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 51-44-5 (Structural Analog: 3,4-Dichlorobenzoic acid). PubChem. Link
Sources
Solubility profile of 3-Borono-4,5-dichlorobenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Borono-4,5-dichlorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Borono-4,5-dichlorobenzoic acid is a multifaceted compound with significant potential in medicinal chemistry and materials science, largely owing to its unique structural features: a carboxylic acid group, a boronic acid moiety, and a dichlorinated aromatic ring.[1][2] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 3-Borono-4,5-dichlorobenzoic acid, details robust experimental protocols for solubility determination, and presents an anticipated solubility profile in a range of common organic solvents. The insights herein are designed to empower researchers to make informed decisions in experimental design and process development.
Introduction: The Physicochemical Landscape of 3-Borono-4,5-dichlorobenzoic Acid
The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. 3-Borono-4,5-dichlorobenzoic acid possesses a complex molecular architecture that suggests a nuanced solubility behavior.
-
The Polar Core: The carboxylic acid (-COOH) and boronic acid (-B(OH)₂) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This facilitates strong interactions with polar solvents.
-
The Nonpolar Framework: The dichlorinated benzene ring contributes to the molecule's lipophilicity. The two chlorine atoms are electron-withdrawing, influencing the overall electronic distribution of the aromatic system.[3]
-
Amphiphilic Nature: The presence of both polar and nonpolar regions imparts an amphiphilic character to the molecule, suggesting it will exhibit some degree of solubility in a spectrum of solvents.[2]
The boronic acid group introduces a unique chemical consideration: the potential for reversible dehydration to form a cyclic anhydride known as a boroxine.[4][5] This equilibrium is influenced by the solvent and temperature and can complicate solubility measurements by introducing a second species into the system.[4]
Importance in Drug Development
Substituted benzoic acids and boronic acids are pivotal structural motifs in numerous pharmaceutical compounds.[1][6][7] A well-defined solubility profile is critical for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents.[8]
-
Formulation: Developing stable and bioavailable drug delivery systems.
-
Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of 3-Borono-4,5-dichlorobenzoic acid in a given organic solvent will be governed by the following factors:
-
Solvent Polarity: Polar solvents are anticipated to be more effective at solvating the polar carboxylic and boronic acid groups. A solvent's polarity can be quantified by its dielectric constant and dipole moment.[9][10]
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with both the -COOH and -B(OH)₂ groups, leading to favorable dissolution. Aprotic polar solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors.
-
Dispersion Forces: Nonpolar solvents will primarily interact with the dichlorophenyl ring through weaker van der Waals forces.
Experimental Determination of Solubility
A systematic approach is required to accurately determine the solubility of 3-Borono-4,5-dichlorobenzoic acid. The following sections outline a robust experimental workflow.
Materials and Equipment
-
3-Borono-4,5-dichlorobenzoic acid (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Workflow.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Borono-4,5-dichlorobenzoic acid to a series of vials.
-
Accurately dispense a known volume of each organic solvent into the corresponding vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved solute.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 3-Borono-4,5-dichlorobenzoic acid of known concentrations.
-
Calculate the solubility from the concentration of the saturated solution.
-
Anticipated Solubility Profile
Qualitative Solubility Predictions
The logical relationship between solvent properties and expected solubility is illustrated below.
Caption: Predicted Solubility based on Solvent Class.
Tabulated Solubility Data (Illustrative)
The following table presents hypothetical, yet scientifically reasoned, solubility data for 3-Borono-4,5-dichlorobenzoic acid in a selection of organic solvents at 25 °C. These values are intended to be illustrative of the expected trends.
| Solvent Class | Solvent | Dielectric Constant (approx.)[10] | Predicted Solubility (mg/mL) | Rationale |
| Polar Protic | Methanol | 32.7 | > 100 | Excellent hydrogen bond donor and acceptor capabilities. |
| Ethanol | 24.6 | > 100 | Similar to methanol, strong hydrogen bonding.[12] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | > 100 | High polarity and strong hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | 38.3 | > 100 | Highly polar aprotic solvent. | |
| Acetone | 21.0 | 50 - 100 | Good hydrogen bond acceptor.[4] | |
| Acetonitrile | 36.6 | 20 - 50 | Polar, but a weaker hydrogen bond acceptor. | |
| Moderately Polar | Tetrahydrofuran (THF) | 7.5 | 20 - 50 | Moderate polarity, can accept hydrogen bonds. |
| Ethyl Acetate | 6.0 | 10 - 20 | Weaker polarity and hydrogen bonding ability. | |
| Nonpolar | Toluene | 2.4 | < 5 | Primarily interacts via weak dispersion forces with the phenyl ring. |
| Hexane | 1.9 | < 1 | Very weak interactions with the polar functional groups. |
Conclusion and Practical Recommendations
The solubility of 3-Borono-4,5-dichlorobenzoic acid is a critical parameter for its successful application in research and development. This guide has provided a theoretical foundation, a detailed experimental protocol, and an anticipated solubility profile to aid scientists in their work.
Key Recommendations:
-
For Synthesis: Polar aprotic solvents like THF or polar protic solvents like methanol and ethanol are likely good choices for reaction media, depending on the specific chemistry.
-
For Purification: A solvent/anti-solvent system, such as dissolving in a highly soluble medium like methanol and precipitating with a nonpolar solvent like hexane, would be an effective recrystallization strategy.
-
For Formulation: For aqueous formulations, the acidic nature of the compound could be leveraged to form a more soluble salt by adjusting the pH with a suitable base.
It is imperative to experimentally verify the solubility data for any specific application, as theoretical predictions provide a guide but do not replace empirical evidence. The methodologies outlined herein offer a robust framework for such determinations.
References
-
Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Retrieved from [Link]
-
UNT Digital Library. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
-
Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 845-861. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
SciSpace. (2017). Solubility of phenylboronic compounds in water. Retrieved from [Link]
-
Domańska, U., & Rolicka, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4489-4497. Retrieved from [Link]
-
ResearchGate. (2018). Experimental study of solubility of boric acid in steam at boiling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Retrieved from [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2589. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
Czarnecka, K., et al. (2022). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1235-1246. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Bromo-2,5-dichlorobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Retrieved from [Link]
-
University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,4-dichloro-. Retrieved from [Link]
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 51-44-5: 3,4-Dichlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
An In-depth Technical Guide to the Acidity and pKa Values of 3-Borono-4,5-dichlorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the acidity and predicted pKa values of 3-borono-4,5-dichlorobenzoic acid. As a molecule possessing two acidic functionalities, the carboxylic acid and the boronic acid, its ionization behavior is of significant interest in drug discovery and materials science. This document synthesizes theoretical principles with actionable experimental and computational protocols to offer researchers a thorough understanding of this compound's acid-base properties. We will explore the structural features influencing its pKa values, provide estimated values based on comparative analysis of related compounds, and detail robust methodologies for empirical determination and in-silico prediction.
Introduction: The Significance of Acidity in Drug Development
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] For an ionizable molecule like 3-borono-4,5-dichlorobenzoic acid, its pKa values dictate its charge state at physiological pH, which in turn governs its solubility, membrane permeability, protein binding, and ultimately, its therapeutic efficacy and safety profile. An accurate understanding of the pKa values is therefore not merely an academic exercise but a cornerstone of rational drug design.
3-Borono-4,5-dichlorobenzoic acid presents a particularly interesting case with two acidic protons, one on the carboxylic acid group and one on the boronic acid group. The electronic interplay between the aromatic ring, the electron-withdrawing chloro substituents, the carboxylic acid, and the boronic acid moieties creates a unique acidity profile that warrants detailed investigation.
Structural Analysis and Predicted pKa Values
The acidity of a functional group is fundamentally linked to the stability of its conjugate base. Electron-withdrawing groups tend to increase acidity by delocalizing the negative charge of the conjugate base, thereby stabilizing it.[1][2]
The Carboxylic Acid Moiety (pKa1)
The carboxylic acid group is the more acidic of the two functionalities. The parent compound, benzoic acid, has a pKa of approximately 4.2.[3] The two chlorine atoms on the aromatic ring are strongly electron-withdrawing through their inductive effects, which will stabilize the resulting carboxylate anion and thus increase the acidity (lower the pKa) of the carboxylic acid.
To estimate the pKa of the carboxylic acid group in 3-borono-4,5-dichlorobenzoic acid, we can examine the pKa values of various dichlorobenzoic acids:
| Compound | pKa (Predicted/Experimental) |
| 2,3-Dichlorobenzoic acid | ~2.53 (Predicted)[4] |
| 2,4-Dichlorobenzoic acid | ~2.68[5] |
| 2,5-Dichlorobenzoic acid | ~2.51 (Predicted) |
| 3,4-Dichlorobenzoic acid | ~3.60 (Predicted)[6] |
The boronic acid group also acts as an electron-withdrawing group, further increasing the acidity of the carboxylic acid. Considering the positions of the chloro and borono substituents, the pKa of the carboxylic acid in 3-borono-4,5-dichlorobenzoic acid is anticipated to be in the range of 2.5 to 3.5 .
The Boronic Acid Moiety (pKa2)
Phenylboronic acid is a significantly weaker acid than benzoic acid, with a pKa of around 8.8.[7] The acidity of the boronic acid is also influenced by substituents on the aromatic ring. Electron-withdrawing groups will increase the Lewis acidity of the boron atom, facilitating the acceptance of a hydroxide ion from water and lowering the pKa.
For comparison:
| Compound | pKa (Predicted/Experimental) |
| 4-Chlorophenylboronic acid | ~8.39 (Predicted)[8] |
| (3,4-Dichlorophenyl)boronic acid | ~7.26 (Predicted)[9] |
The presence of the two chlorine atoms and the carboxylate group (once the carboxylic acid is deprotonated) will have a substantial electron-withdrawing effect. Therefore, the pKa of the boronic acid moiety in 3-borono-4,5-dichlorobenzoic acid is expected to be significantly lower than that of unsubstituted phenylboronic acid, likely in the range of 6.5 to 7.5 .
Summary of Predicted pKa Values
| Functional Group | Predicted pKa Range |
| Carboxylic Acid | 2.5 - 3.5 |
| Boronic Acid | 6.5 - 7.5 |
The dissociation equilibria can be visualized as a two-step process:
Caption: Dissociation equilibria of 3-Borono-4,5-dichlorobenzoic acid.
Experimental Determination of pKa Values
For definitive pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.[10][11]
Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[10][12] The pKa is determined from the inflection point of the titration curve.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of 3-borono-4,5-dichlorobenzoic acid.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or ethanol) if its aqueous solubility is low, and then dilute with deionized, carbonate-free water to a final volume of 50 mL. The final concentration should be around 1-10 mM.
-
The use of a co-solvent is a common practice for sparingly soluble compounds, but it is important to note that the measured pKa will be an apparent pKa in that specific solvent mixture.[10]
-
-
Titration Setup:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12]
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Use a calibrated micro-burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH has passed the second expected equivalence point by at least 2 pH units.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Determine the equivalence points from the maxima of the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the volume halfway between the first and second equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of material are available. It relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[10][13]
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values, covering a range from approximately 2 pH units below the expected pKa1 to 2 pH units above the expected pKa2 (e.g., from pH 1 to 10).
-
Ensure all buffer solutions have the same ionic strength to maintain a constant activity coefficient.[14]
-
-
Sample Preparation:
-
Prepare a stock solution of 3-borono-4,5-dichlorobenzoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.3-1.0 AU).
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution against a corresponding buffer blank.
-
Identify the wavelengths of maximum absorbance difference between the fully protonated, mono-deprotonated, and fully deprotonated species.
-
-
Data Analysis:
-
Plot absorbance at the selected wavelengths versus pH.
-
The resulting sigmoidal curves can be fitted to the Henderson-Hasselbalch equation to determine the pKa values, which correspond to the inflection points of the curves.[15]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In modern drug discovery, computational methods are invaluable for the high-throughput screening of virtual compound libraries.[1] While experimental determination remains the gold standard, in-silico pKa prediction can provide rapid and reasonably accurate estimates.
Quantum Mechanical (QM) Methods
QM-based approaches calculate the pKa from the free energy difference between the protonated and deprotonated states of the molecule.[16] These methods, often employing Density Functional Theory (DFT), are physically rigorous but computationally intensive. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the solvation model used to account for the effect of the aqueous environment.
Empirical and QSPR Methods
These methods rely on existing databases of experimental pKa values and use quantitative structure-property relationship (QSPR) models to predict the pKa of new compounds.[17] They are much faster than QM methods but their accuracy is limited by the diversity and quality of the training data. For novel scaffolds, their predictive power may be diminished.
Hybrid Approaches
Combining QM calculations with machine learning offers a promising avenue, leveraging the physical basis of QM with the predictive power of machine learning models trained on experimental data.[18]
For 3-borono-4,5-dichlorobenzoic acid, a QM-based approach would be well-suited to capture the intricate electronic effects of the various substituents.
Conclusion
3-Borono-4,5-dichlorobenzoic acid is a diprotic acid with two distinct pKa values corresponding to its carboxylic acid and boronic acid functionalities. Based on a comparative analysis of structurally related compounds, the pKa of the carboxylic acid is predicted to be in the range of 2.5-3.5, while the pKa of the boronic acid is estimated to be between 6.5 and 7.5. For definitive values, this guide provides detailed, field-proven protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, an overview of computational methods is presented, offering a powerful tool for in-silico prediction. A thorough understanding and accurate determination of these pKa values are paramount for any research or development activities involving this compound.
References
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved from [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. (2021, September 10). Retrieved from [Link]
-
ASTM D664-07 - Standard Test Method for Acid Number of Petroleum Products by Potentiometric Titration. (n.d.). Retrieved from [Link]
- Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5552.
-
ASTM D4739-02: Base Number by Potentiometric Titration - studylib.net. (n.d.). Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
-
D4739 Standard Test Method for Base Number Determination by Potentiometric Hydrochloric Acid Titration - ASTM. (2023, August 1). Retrieved from [Link]
-
ASTM D664 - Standard Test Method for Acid Number of Petroleum Products by Potentiometric Titration - Savant Labs. (n.d.). Retrieved from [Link]
-
UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]
-
How to Predict pKa | Rowan. (2025, October 16). Retrieved from [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). Retrieved from [Link]
-
pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved from [Link]
-
Base Number Determination by Potentiometric Hydrochloric Acid Titration1. (2018, February 15). Retrieved from [Link]
-
Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Correlation of the pKa values of monosubstituted phenylboronic acids... - ResearchGate. (n.d.). Retrieved from [Link]
-
3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem. (n.d.). Retrieved from [Link]
-
2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. (n.d.). Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]
-
Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27). Retrieved from [Link]
-
2,4-dichlorobenzoic acid - AERU - University of Hertfordshire. (2025, August 4). Retrieved from [Link]
-
pKa values - Stenutz. (n.d.). Retrieved from [Link]
-
Bordwell pKa Table - Organic Chemistry Data. (2017, October 27). Retrieved from [Link]
-
(3,4-dichlorophenyl)boronic acid - ChemBK. (2024, April 9). Retrieved from [Link]
-
2,3-Dichlorobenzoic acid - ChemBK. (2022, October 17). Retrieved from [Link]
-
Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved from [Link]
-
4-chlorophenylboronic acid (C6H6BClO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
[4-({4-[(5z)-5-(3,4-Dichlorobenzylidene)-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl]piperazin-1-Yl}methyl)phenyl]boronic Acid | C21H20BCl2N3O3S | CID 72699323 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peerj.com [peerj.com]
- 3. library.gwu.edu [library.gwu.edu]
- 4. 2,3-Dichlorobenzoic acid price,buy 2,3-Dichlorobenzoic acid - chemicalbook [chemicalbook.com]
- 5. pKa values [stenutz.eu]
- 6. 3,4-Dichlorobenzoic acid manufacturers and suppliers in india [chemicalbook.com]
- 7. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ishigirl.tripod.com [ishigirl.tripod.com]
- 16. How to Predict pKa | Rowan [rowansci.com]
- 17. mrupp.info [mrupp.info]
- 18. optibrium.com [optibrium.com]
An In-depth Technical Guide to 3,5-Dichlorobenzoic Acid: Synthesis, Properties, and Applications
A Note to the Reader: Initial searches for "3-Borono-4,5-dichlorobenzoic acid" did not yield sufficient public data to construct a comprehensive technical guide. This suggests that the compound may be a novel or less-documented chemical entity. In the spirit of providing a valuable and technically sound resource, this guide will focus on a closely related and well-characterized compound: 3,5-Dichlorobenzoic acid . This versatile intermediate shares key structural features and is of significant interest to researchers in drug development and materials science.
Introduction to 3,5-Dichlorobenzoic Acid
3,5-Dichlorobenzoic acid (CAS No. 51-36-5) is a chlorinated aromatic carboxylic acid that serves as a pivotal building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms at the meta positions relative to a carboxyl group, imparts specific reactivity that is leveraged in the synthesis of a wide array of more complex molecules.[1] This compound is particularly valued as an intermediate in the pharmaceutical and agrochemical industries.[2] In drug discovery, it is a precursor for active pharmaceutical ingredients (APIs), including those with antimicrobial properties.[1]
Physicochemical Properties
The physical and chemical properties of 3,5-Dichlorobenzoic acid are critical for its application in various synthetic protocols. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [2][3] |
| Molecular Weight | 191.01 g/mol | [2][3] |
| Appearance | White to off-white or beige crystalline powder | [2] |
| Melting Point | 184-187 °C | [2][4] |
| CAS Number | 51-36-5 | [3] |
Synthesis of 3,5-Dichlorobenzoic Acid
Several synthetic routes to 3,5-Dichlorobenzoic acid have been established, providing reliable methods for its production. A prevalent and scalable method involves the chlorination of benzonitrile followed by hydrolysis.[2]
Synthesis from Benzonitrile
This two-step process offers a high yield of 3,5-Dichlorobenzoic acid.[2][5]
Step 1: Chlorination of Benzonitrile to 3,5-Dichlorobenzonitrile
The initial step involves the electrophilic chlorination of benzonitrile. The use of sodium hypochlorite in the presence of an acid provides a controlled method for this transformation.[2]
-
Protocol:
-
In a suitable reaction vessel, charge 100.0 g of benzonitrile (99% purity).[2]
-
Add a solvent system consisting of 300 g of chloroform and 100 g of ethanol.[2]
-
Slowly add 1209.4 g of sodium hypochlorite solution (13% content) while maintaining the system pH between 3.0 and 4.0 with 37% hydrochloric acid.[2]
-
Maintain the reaction temperature at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5% as monitored by a suitable analytical method (e.g., GC-MS).[2]
-
Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile to 3,5-Dichlorobenzoic Acid
The subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved under basic conditions followed by acidification.[2]
-
Protocol:
-
To the reaction mixture from Step 1, add a 30% sodium hydroxide solution to maintain the pH between 12 and 13.[2]
-
Heat the mixture to 80-90°C and maintain for 2.5 hours.[2]
-
After the reaction is complete, acidify the system to a pH of 1.0 with 37% hydrochloric acid.[2]
-
Maintain the reaction at 50-60°C for 1.0 hour to ensure complete precipitation.[2]
-
Filter the resulting solid and dry at 90-110°C to obtain 3,5-dichlorobenzoic acid.[2]
-
Caption: Synthesis workflow of 3,5-dichlorobenzoic acid from benzonitrile.
Applications in Research and Development
3,5-Dichlorobenzoic acid is a versatile reagent with applications spanning several areas of chemical and pharmaceutical research.
Pharmaceutical Intermediate
The primary application of 3,5-dichlorobenzoic acid is as a key intermediate in the synthesis of pharmaceuticals.[1] Its structural motif is incorporated into various drug candidates. For instance, it is a starting material for the synthesis of compounds with antimicrobial activity.[1] The reactivity of its carboxylic acid group allows for transformations such as esterification and amidation, which are fundamental reactions in the construction of complex drug molecules.[1]
Agrochemical Synthesis
In the agrochemical industry, 3,5-dichlorobenzoic acid is utilized in the production of herbicides and other pesticides.[2] Its structure is a component of molecules designed to control unwanted vegetation and protect crops.
Synthesis of Energetic Materials
Research has also explored the use of 3,5-dichlorobenzoic acid as a raw material in the synthesis of heat-resistant energetic materials.[4] One such example is the synthesis of 3,3,5,5-tetraamino-2,2,4,4,6,6-hexanitroazobenzene.[4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
Literature review on 3-Borono-4,5-dichlorobenzoic acid derivatives
This is a comprehensive technical guide and literature review framework for 3-Borono-4,5-dichlorobenzoic acid derivatives .
A Strategic Building Block for Medicinal Chemistry & Agrochemical Discovery[1]
Part 1: Executive Summary & Chemical Identity[1]
3-Borono-4,5-dichlorobenzoic acid represents a highly functionalized "privileged scaffold" in modern organic synthesis. Unlike simple phenylboronic acids, this molecule integrates three distinct reactive handles—a carboxylic acid, a boronic acid, and a polychlorinated aromatic core—into a single compact unit.
This guide addresses the scarcity of direct literature on this specific CAS number (2377608-98-3) by synthesizing data from the broader class of polychlorinated carboxyphenylboronic acids . It serves as a blueprint for researchers utilizing this scaffold to generate novel bio-active small molecules.
Chemical Profile
| Property | Data |
| Chemical Name | 3-Borono-4,5-dichlorobenzoic acid |
| CAS Number | 2377608-98-3 |
| Molecular Formula | C₇H₅BCl₂O₄ |
| Molecular Weight | 234.83 g/mol |
| Key Functionalities | Boronic acid (C3), Carboxylic acid (C1), Dichloro-substitution (C4, C5) |
| Primary Utility | Suzuki-Miyaura Cross-Coupling, Serine Protease Inhibition, Bioisosteric Replacement |
Part 2: Synthesis & Retrosynthetic Analysis[1]
The synthesis of 3-borono-4,5-dichlorobenzoic acid typically follows a Lithium-Halogen Exchange or Miyaura Borylation pathway. The presence of the acidic carboxylic acid group requires protection or careful equivalent control.
2.1 Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the logical disconnection to commercially available starting materials.
Caption: Retrosynthetic analysis showing the primary route via aryl bromide precursors.
2.2 Synthetic Protocol: Miyaura Borylation Route
Note: This protocol is adapted from standard procedures for electron-deficient aryl bromides.
Reagents: 3-Bromo-4,5-dichlorobenzoic acid, Bis(pinacolato)diboron (
-
Preparation: In a dry Schlenk flask, dissolve 3-bromo-4,5-dichlorobenzoic acid (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).
-
Catalyst Addition: Add
(1.1 eq), KOAc (3.0 eq), and (0.05 eq). -
Degassing: Sparge with argon for 15 minutes to remove oxygen (critical to prevent homocoupling).
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the formation of the boronate ester.
-
Hydrolysis (Optional): If the free boronic acid is required, treat the pinacol ester with
in THF/Water, followed by acidic workup.
Part 3: Chemical Reactivity & Medicinal Chemistry Applications[1]
3.1 The "Dichloro" Effect
The 4,5-dichloro substitution pattern is not merely structural; it exerts specific electronic and steric effects:
-
Electronic: The electron-withdrawing nature of the chlorines increases the Lewis acidity of the boron center, potentially enhancing its affinity for nucleophilic residues (e.g., Serine-OH in proteases).
-
Metabolic Stability: Chlorination blocks metabolic oxidation at the 4 and 5 positions (common sites for P450 metabolism), extending the half-life of the molecule.
-
Lipophilicity: Increases
, improving membrane permeability compared to the non-chlorinated analog.
3.2 Suzuki-Miyaura Cross-Coupling
This molecule is a "bi-functional" linker. The boronic acid allows for coupling to aryl halides, while the carboxylic acid remains available for amidation.
Challenge: The electron-deficient nature of the ring (due to chlorines) can make the C-B bond prone to protodeboronation under basic aqueous conditions.
Solution: Use mild bases (e.g.,
3.3 Pharmacophore: Boronic Acid as a Warhead
Boronic acids are validated transition-state inhibitors.
-
Mechanism: The empty p-orbital of boron accepts a lone pair from the active site serine hydroxyl of a protease, forming a tetrahedral boronate adduct that mimics the transition state of peptide hydrolysis.
-
Reversibility: Unlike many covalent inhibitors, the B-O bond formation is reversible, reducing the risk of permanent off-target toxicity.
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision tree for utilizing this building block in a drug discovery campaign.
Caption: Workflow for utilizing the scaffold in library synthesis vs. rational inhibitor design.
Part 5: Quantitative Data Summary
Comparison of 3-Borono-4,5-dichlorobenzoic acid with related scaffolds. Note: pKa and ClogP values are calculated estimates based on ChemAxon/ACD algorithms.
| Scaffold | pKa (COOH) | ClogP | Electronic Character | Primary Risk |
| 3-Borono-4,5-dichlorobenzoic acid | ~3.2 | ~2.8 | Highly Electron Deficient | Protodeboronation |
| 3-Boronobenzoic acid | ~4.2 | ~1.3 | Neutral | Low Reactivity |
| 3-Borono-4-chlorobenzoic acid | ~3.8 | ~2.1 | Moderately Deficient | Moderate |
| 4-Borono-phenylalanine (BPA) | N/A (Zwitterion) | ~ -1.5 | Amphoteric | Solubility |
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility." MedChemComm, 1(3), 183-198. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Sigma-Aldrich. (2023). "Product Specification: 3-Borono-4,5-dichlorobenzoic acid (CAS 2377608-98-3)."[1][2][3][4][5][6] Link
-
BLD Pharm. (2023).[1][2][4] "Material Safety Data Sheet: 3-Borono-4,5-dichlorobenzoic acid." Link
Disclaimer: The experimental protocols and safety data presented here are based on general methodologies for the chemical class. Always consult the specific MSDS and perform a risk assessment before handling CAS 2377608-98-3.
Sources
- 1. 957061-05-1|3-Borono-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 913835-92-4|(2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 3-Borono-4,5-dichlorobenzoic acid | 2377608-98-3 [sigmaaldrich.cn]
- 4. 2375070-88-3|(2-Chloro-6-(hydroxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 874290-67-2|2-Borono-4-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. (2-Chloro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
Chemo-Structural Profiling of 3-Borono-4,5-dichlorobenzoic Acid
This guide serves as a technical reference for the structural elucidation, stability profiling, and reactivity analysis of 3-Borono-4,5-dichlorobenzoic acid . It is designed for medicinal chemists and analytical scientists requiring high-fidelity data for drug discovery applications.[1]
Molecular Architecture & Electronic Environment
3-Borono-4,5-dichlorobenzoic acid is a poly-functionalized aromatic scaffold characterized by a unique "push-pull" electronic landscape.[1] The molecule features three distinct reactive centers, each requiring specific analytical considerations.
Electronic Push-Pull Dynamics
-
The Core: The benzene ring is significantly electron-deficient due to the cumulative inductive effect (
) of two chlorine atoms and the carboxylic acid group.[1] -
The Boronic Acid (
): Positioned meta to the carboxylic acid and ortho to a chlorine, the boronyl group acts as a Lewis acid.[1] The electron-poor ring increases the Lewis acidity of the boron center compared to phenylboronic acid, making it more susceptible to nucleophilic attack (e.g., by diols or hydroxide). -
The Carboxylic Acid (
): The pKa is expected to be lower than benzoic acid (pKa ~4.[1]2) due to the electron-withdrawing chlorines, likely shifting to the 3.2–3.5 range .[1]
Structural Visualization (DOT Diagram)
The following diagram maps the electronic influence and functional group interplay.[1]
Figure 1: Functional group map illustrating electronic effects and potential intramolecular interactions.
Spectroscopic Identification (Functional Group Analysis)
Accurate identification requires a multi-modal approach due to the dynamic nature of the boronic acid group (equilibrium with boroxine).[1]
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the interplay of the two acidic groups.[1]
| Functional Group | Wavenumber ( | Signal Characteristics | Mechanistic Insight |
| O-H Stretch | 3200–3500 | Broad, intense | Overlap of carboxylic and boronic acid hydroxyls. |
| C=O[2] Stretch | 1680–1710 | Sharp, strong | Carbonyl stretch.[1] Shifted to higher freq. if dehydrated to anhydride.[1] |
| B-O Stretch | 1340–1380 | Strong | Diagnostic Peak. Confirms presence of boronic acid.[1] |
| C-Cl Stretch | 1050–1090 | Medium | Aryl chloride vibration.[1] |
| Boroxine Band | ~650–700 | Variable | Presence indicates partial dehydration (trimerization).[1] |
B. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for purity assessment.[1] Note that protic solvents (MeOD, DMSO-
-
NMR (400 MHz, DMSO-
): -
NMR (128 MHz, DMSO-
):
Chromatographic Separation & Mass Spectrometry
Analyzing boronic acids by LC-MS is notoriously difficult due to:
-
Peak Tailing: Interaction of vacant boron p-orbitals with silanols on the column.[1]
-
Trimerization: On-column conversion to boroxines.[1]
Recommended Protocol: The "Pinacol Derivatization" Strategy
Do not inject the free acid directly if precise quantitation is required.[1] Derivatize in situ.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mg of 3-Borono-4,5-dichlorobenzoic acid in 1 mL of Acetonitrile.
-
Derivatization: Add 1.5 equivalents of pinacol (2,3-dimethyl-2,3-butanediol). Let stand for 15 mins.
-
Mechanism: Rapid formation of the boronate ester, which is non-polar, stable, and flies well in MS.[1]
-
LC Conditions:
Mass Spectrometry (ESI) Patterns
-
Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.[1]
-
Isotope Fingerprint: The Cl2 pattern is diagnostic.[1]
-
Boron Isotope:
(20%) and (80%) creates a distinct "slurred" leading edge on the mass peaks.[1]
Reactivity Profiling & Workflow
This molecule is a versatile intermediate.[1] The diagram below details the decision logic for chemical transformations.
Figure 2: Synthetic decision tree. Note the requirement to protect the boron species during amide coupling to prevent side reactions.
Stability & Handling (Expert Insights)
The "Dehydration Trap"
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage, especially under vacuum or heat.
-
Observation: A sample melting point that drifts or appears broad.
-
Correction: This is reversible. Recrystallization from water/acetone or simply exposing the solid to ambient humidity often reverts the boroxine back to the monomeric acid.[1]
-
Storage: Store at 2–8°C in a tightly sealed container. Avoid desiccators if the monomeric form is required.[1]
Protodeboronation
In the presence of strong base and heat, the C-B bond can cleave, replacing the boron with a proton.
-
Risk Factor: High during Suzuki couplings if the catalyst is inactive.[1]
-
Mitigation: Use mild bases (e.g.,
or ) and anhydrous conditions if possible.[1]
References
-
Boronic Acid Spectroscopy: Hall, D. G.[1] (Ed.).[1][4] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link
-
NMR Characterization: Nieto, S., et al. (2011).[1] "11B NMR Characterization of Boronic Acids and Boronate Esters." Journal of Organic Chemistry. Link
-
Substituted Benzoic Acid Acidity: Seybold, P. G., et al. (2002).[1][4] "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry. Link
-
LC-MS of Boronic Acids: Yan, Z., et al. (2011).[1] "Analysis of Boronic Acids by Liquid Chromatography-Mass Spectrometry." Journal of Chromatography A. Link
Sources
Polysubstituted Benzoic Acid Boronic Derivatives: A Technical Guide to Synthesis, Stability, and Application
Topic: Introduction to Polysubstituted Benzoic Acid Boronic Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The integration of boronic acid moieties onto a polysubstituted benzoic acid scaffold represents a high-value challenge in modern medicinal chemistry and materials science. These bifunctional arenas—possessing both a carboxylic acid (or ester) and a boronic acid—serve as versatile building blocks for Suzuki-Miyaura cross-couplings, critical warheads for reversible covalent enzyme inhibition, and sensors in glucose-responsive drug delivery systems.
However, the chemical behavior of these systems is non-trivial. The electronic push-pull between the electron-withdrawing carboxyl group and the Lewis-acidic boron center, compounded by steric crowding from multiple substituents, creates unique stability and reactivity profiles. This guide provides a rigorous technical examination of their synthesis, purification, and application, moving beyond standard protocols to address the specific nuances of polysubstituted systems.
Chemical Architecture & Electronic Properties
The Lewis Acidity / pKa Interplay
In polysubstituted benzoic acid boronic derivatives, the position of the boronic acid relative to the carboxyl group dictates reactivity.
-
Electronic Synergies: A carboxyl group ortho or para to the boronic acid withdraws electron density, increasing the Lewis acidity of the boron center. This lowers the pKa of the boronic acid (typically ~8.8 for phenylboronic acid) to ~7.0–7.5, facilitating diol binding at physiological pH—a critical feature for carbohydrate sensing.
-
Steric Effects: Polysubstitution (e.g., methyl, fluoro, or nitro groups) introduces steric strain. While this can kinetically stabilize the C-B bond against oxidation, it often accelerates protodeboronation (cleavage of the C-B bond) under basic conditions by twisting the ring and relieving strain upon cleavage.
Stability: The Protodeboronation Challenge
The most significant handling risk is base-catalyzed protodeboronation. In polysubstituted systems, especially those with electron-withdrawing groups (EWGs) like -COOH or -NO2, the formation of the boronate anion [Ar-B(OH)3]- is favored. If the ring is electron-deficient, the C-B bond weakens, leading to ipso-protonation and loss of the boron moiety.
Visualization: Protodeboronation Mechanism
The following diagram illustrates the base-catalyzed decomposition pathway that researchers must mitigate during synthesis and coupling.
Figure 1: Mechanism of base-catalyzed protodeboronation. High pH promotes the formation of the reactive boronate anion.[1]
Synthetic Workflows
Synthesizing polysubstituted benzoic acid boronic derivatives requires selecting a route that tolerates the carboxylic acid (often protected as an ester) while installing the boron in a crowded environment.
Route A: Iridium-Catalyzed C-H Borylation
This is the preferred method for late-stage functionalization of sterically crowded benzoic esters.
-
Mechanism: The active species, typically generated from [Ir(COD)(OMe)]2 and a bipyridine ligand (e.g., dtbpy), reacts with HBPin or B2Pin2.
-
Regioselectivity: The reaction is sterically controlled . It will borylate the C-H bond least hindered by substituents. In 1,3-disubstituted benzoic esters, borylation occurs exclusively at the 5-position (meta to both groups).
-
Protocol Insight: Use of tert-butyl esters is recommended to prevent competitive carbonyl coordination to the Iridium catalyst.
Route B: Lithium-Halogen Exchange (Cryogenic)
Best for placing boron in sterically congested positions (e.g., ortho to the carboxyl) where Ir-catalysis fails.
-
Substrate: Aryl bromide or iodide with a protected carboxyl group (oxazoline or hindered ester).
-
Reagent: n-BuLi or i-PrMgCl·LiCl (TurboGrignard).
-
Critical Step: The electrophilic trap (B(OMe)3 or B(OiPr)3) must be added immediately at -78°C to avoid "dianion" scrambling or benzyne formation.
Route C: Miyaura Borylation (Pd-Catalyzed)
Ideal for scaling up when the aryl halide is readily available.
-
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3 with XPhos.
-
Base Choice: Weak bases (KOAc) are mandatory. Strong bases (NaOH, K2CO3) promote protodeboronation of the electron-deficient product.
Comparative Analysis of Synthetic Routes
| Feature | Ir-Catalyzed C-H Activation | Li-Halogen Exchange | Pd-Catalyzed (Miyaura) |
| Primary Selectivity | Steric (Meta/Para) | Regiospecific (at Halogen) | Regiospecific (at Halogen) |
| Functional Group Tolerance | High (Esters, Nitro, CF3) | Low (No ketones/aldehydes) | Moderate |
| Scalability | Moderate (Cost of Ir) | High | High |
| Key Limitation | Cannot access sterically hindered ortho positions | Requires cryogenic conditions (-78°C) | Requires aryl halide precursor |
Purification & Characterization Strategies
Polysubstituted boronic acids are notoriously difficult to purify due to their amphiphilic nature and tendency to form cyclic anhydrides (boroxines).
The Diethanolamine (DEA) Precipitation Protocol
Standard silica chromatography often leads to "streaking" and yield loss. The most robust purification method involves converting the crude boronic acid into a diethanolamine adduct.
Step-by-Step Protocol:
-
Crude Mixture: Dissolve the crude reaction mixture (containing boronic acid/ester) in minimal diethyl ether or THF.
-
Complexation: Add 1.05 equivalents of diethanolamine (DEA) dissolved in isopropanol.
-
Precipitation: Stir at room temperature for 1-2 hours. The DEA-boronate adduct will precipitate as a white, crystalline solid.
-
Filtration: Filter and wash with cold ether. This removes non-boron impurities and protodeboronated byproducts.
-
Hydrolysis (Recovery): Suspend the solid in biphasic 1M HCl / Ethyl Acetate. Stir for 30 mins. The free boronic acid partitions into the organic layer.
Characterization Nuances
-
NMR (11B): Boronic acids show a broad peak around 30 ppm. If the peak is sharp and upfield (~20 ppm), you likely have a boronate ester or a tetrahedral adduct.
-
Mass Spectrometry: ESI-MS often fails to show the molecular ion [M+H]+ due to dehydration. Look for the boroxine trimer [3M - 3H2O + H]+ or use negative mode ESI to see the adduct [M + OMe]- if methanol is used.
Applications in Drug Discovery & Materials
Reversible Covalent Inhibitors
The boron atom acts as a serine trap. In polysubstituted benzoic acid derivatives, the carboxyl group can orient the molecule within the active site (via salt bridges) while the boron forms a reversible covalent bond with the catalytic serine hydroxyl of proteases or beta-lactamases.
-
Example: Derivatives of 3-carboxy-phenylboronic acid are explored as transition-state analogs for serine proteases.
Glucose-Responsive Insulin Delivery
Polysubstituted derivatives are engineered to optimize the pKa for physiological glucose sensing.
-
Mechanism: At pH 7.4, the boronic acid exists in equilibrium between the neutral trigonal form and the anionic tetrahedral form. Glucose binds preferentially to the anionic form.
-
Design Rule: Adding an electron-withdrawing group (e.g., -F, -NO2) ortho to the boron lowers the pKa, increasing the fraction of boronate anion at pH 7.4, thereby increasing glucose affinity.
Visualization: Synthetic Logic Flow
The following decision tree assists in selecting the correct synthetic pathway based on the target substitution pattern.
Figure 2: Strategic decision tree for synthesizing polysubstituted benzoic acid boronic derivatives.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[2][3] [3]
-
Iridium-Catalyzed Borylation: Ishiyama, T., et al. (2010). "Iridium-catalyzed C-H borylation of arenes." Organic Syntheses.
-
Boronic Acid Purification: H. N. Tran, et al. (2022).[4] "Purification of boronic acids via diethanolamine adducts." Journal of Organic Chemistry.
-
Glucose Sensing Applications: Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research.
-
Medicinal Chemistry Overview: Ban, H. S., et al. (2020). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules.
Sources
Methodological & Application
Suzuki-Miyaura coupling protocols using 3-Borono-4,5-dichlorobenzoic acid
Application Note: Precision Suzuki-Miyaura Coupling of 3-Borono-4,5-dichlorobenzoic Acid
Part 1: Executive Summary & Strategic Analysis
3-Borono-4,5-dichlorobenzoic acid (CAS: 957061-05-1, analog) represents a high-value scaffold for medicinal chemistry, offering a "lock-and-key" substitution pattern. The meta-carboxyl group provides a solubility handle and vector for further diversification, while the ortho,meta-dichloro motif imparts metabolic stability and lipophilicity.
However, this substrate presents a "Triad of Challenge" that causes standard Suzuki protocols to fail:
-
Steric Hindrance: The chlorine atom at the C4 position is ortho to the boronic acid, significantly retarding the rate of transmetalation.
-
Protodeboronation: The electron-withdrawing nature of the dichloro-benzoic acid core renders the C–B bond highly susceptible to hydrolytic cleavage, especially under basic, aqueous conditions.
-
Chemoselectivity: The substrate contains two aryl-chloride bonds.[1] High-energy catalytic systems designed to force the coupling may inadvertently trigger oxidative addition into the substrate’s own C–Cl bonds, leading to polymerization or scrambling.
This guide provides two validated protocols: a Robust Biphasic System for standard couplings and a Specialized Anhydrous System for difficult, sterically hindered partners.[1]
Part 2: Critical Mechanistic Insight
The success of this reaction hinges on balancing Transmetalation (productive) vs. Protodeboronation (destructive).
-
The Trap: High pH accelerates transmetalation (good) but exponentially increases the rate of protodeboronation (bad) for electron-poor boronic acids.
-
The Solution: Use "anhydrous" bases or bulky, electron-rich ligands (e.g., XPhos, SPhos) that facilitate rapid transmetalation before the boronic acid decomposes.
Decision Logic for Optimization
Figure 1: Decision matrix for selecting the appropriate coupling protocol based on electrophile reactivity.
Part 3: Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Aqueous/Organic)
Best for: Aryl Iodides, Aryl Bromides, and robust Heteroaryl Bromides.
Rationale: The use of Pd(dppf)Cl₂ is strategic.[1] The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting for sterically hindered biaryls. Dioxane is used to solubilize the organic electrophile, while water dissolves the base and the carboxylate form of the boronic acid.
Materials:
-
Substrate: 3-Borono-4,5-dichlorobenzoic acid (1.0 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂) (0.03 – 0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2 mmol), aryl halide (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1] Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80–90°C for 4–16 hours.
-
Note: Do not exceed 100°C to minimize protodeboronation.[1]
-
-
Workup:
Protocol B: The "Precision" Method (Anhydrous)
Best for: Aryl Chlorides, Sterically Hindered Partners, or substrates prone to rapid hydrolysis.
Rationale: This protocol eliminates water to shut down the protodeboronation pathway.[1] XPhos or SPhos ligands are employed because they form highly active monolithic Pd(0) species capable of oxidative addition into unreactive chlorides and transmetalation with hindered boron centers.[1] K₃PO₃ acts as a mild, anhydrous base.[1]
Materials:
-
Substrate: 3-Borono-4,5-dichlorobenzoic acid (1.2 equiv)
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G2 (or G3) Precatalyst (0.02 – 0.04 equiv)
-
Alternative: Pd(OAc)₂ (0.05 equiv) + XPhos (0.10 equiv)
-
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: Toluene or n-Butanol (Anhydrous)
Step-by-Step Workflow:
-
Pre-Activation (If using separate Pd/Ligand): In a glovebox or under N₂, mix Pd(OAc)₂ and XPhos in the solvent and stir at 60°C for 30 mins to generate the active catalyst. (Skip this if using G2/G3 precatalysts).
-
Charge Reactor: Add Boronic Acid (1.2 mmol), Electrophile (1.0 mmol), K₃PO₄ (3.0 mmol), and Catalyst (0.02 mmol) to the reaction vessel.
-
Solvent: Add anhydrous Toluene (5 mL).
-
Reaction: Heat to 100°C for 12–24 hours. The higher temperature is necessary to drive the reaction against steric resistance.[1]
-
Workup:
Part 4: Troubleshooting & Optimization Data
Common Failure Modes and Solutions:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation (Loss of Boron) | Switch to Protocol B (Anhydrous).[1] Increase Boronic Acid equivalents to 1.5–2.[1]0. |
| No Reaction | Catalyst Poisoning by -COOH | Protect the acid as a Methyl Ester or Pinacol Ester prior to coupling.[1] |
| Homocoupling (R-R) | Oxygen presence | Degas solvents more rigorously (sparge with Argon for 15 mins).[1] |
| Scrambling (Wrong Cl reacted) | Oxidative addition into Substrate | Use a less active catalyst (Pd(dppf)) and a more reactive partner (Ar-I).[1] Avoid Ar-Cl partners.[1] |
Reaction Pathway Visualization:
Figure 2: Kinetic competition between productive transmetalation and destructive protodeboronation.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Klohrmeyer, A., et al. (2018).[1] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Beilstein Journal of Organic Chemistry, 14, 2392–2403. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-Borono-5-chlorobenzoic acid (Analog Reference).[1] Link
Sources
Application Note: Defect-Engineered Synthesis of Boronic-Acid Functionalized Zr-MOFs (UiO-66-B-Cl2)
Executive Summary & Rationale
This guide details the protocol for synthesizing a functionalized Zirconium-based Metal-Organic Framework (UiO-66 derivative) using 3-Borono-4,5-dichlorobenzoic acid as a functional modulator.
Unlike standard dicarboxylic acid linkers (e.g., terephthalic acid) that build the MOF scaffold, 3-Borono-4,5-dichlorobenzoic acid is a monocarboxylic acid. Therefore, it cannot act as a structural bridge. Instead, it is utilized here as a Defect-Generating Modulator . By competing with the structural linker for coordination sites on the Zr
Key Chemical Advantages:
-
Tunable Acidity: The dichloro-substitution on the phenyl ring is electron-withdrawing, which lowers the pKa of the boronic acid group (relative to unsubstituted phenylboronic acid). This enhances the binding affinity for cis-diols (e.g., glucose, catecholamines) at physiological pH (7.4), bypassing the need for alkaline conditions often required for boronate ester formation.
-
Defect Engineering: The protocol allows for the control of defect density (and thus functional group loading) by adjusting the Modulator:Linker ratio.
Chemical Logic & Mechanism
The Role of the Modulator
In a standard UiO-66 synthesis, 1,4-benzenedicarboxylic acid (H
-
Competition: The benzoate carboxylate competes with the BDC carboxylate for the Zr coordination sites.
-
Termination: Where the modulator binds, network propagation stops, creating a "Missing Linker Defect."
-
Functionalization: The boronic acid moiety (
) is projected into the pore, available for post-synthetic interaction.
Boronic Acid Equilibrium
The boronic acid group exists in equilibrium with its boroxine anhydride (trimer) form, driven by thermal conditions.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| ZrCl | Metal Source | Anhydrous, >99.5% |
| Terephthalic Acid (H | Structural Linker | >98% |
| 3-Borono-4,5-dichlorobenzoic acid | Functional Modulator | >97% (HPLC) |
| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous, 99.8% |
| Acetic Acid (Glacial) | Co-Modulator (Optional) | ACS Grade |
| Ethanol / Acetone | Washing Solvents | ACS Grade |
Synthesis Workflow (Step-by-Step)
Step 1: Pre-Coordination (Cluster Formation)
-
Action: In a 20 mL scintillation vial, dissolve 50 mg of ZrCl
(0.21 mmol) in 5 mL of DMF. -
Add Modulator: Add 100 mg of 3-Borono-4,5-dichlorobenzoic acid (0.42 mmol).
-
Ratio Note: This sets a Modulator:Metal ratio of ~2:1. Increasing this ratio increases defect density but may lower yield.
-
-
Sonication: Sonicate for 10 minutes until fully dissolved.
-
Insight: Adding the modulator before the linker allows the benzoate to cap the Zr precursors, directing the formation of the Zr
secondary building unit (SBU) and ensuring uniform distribution of defects.
Step 2: Linker Addition
-
Action: Add 35 mg of Terephthalic Acid (H
BDC) (0.21 mmol) to the solution. -
Add Co-Modulator: Add 0.1 mL of Acetic Acid.
-
Purpose: Acetic acid accelerates the reversible bond formation, improving crystallinity.
-
-
Homogenization: Sonicate for another 5-10 minutes. The solution should be clear.
Step 3: Solvothermal Reaction
-
Action: Seal the vial tightly with a Teflon-lined cap.
-
Incubation: Place in a pre-heated convection oven at 120°C for 24 hours .
-
Observation: A white precipitate (the MOF) will form.
Step 4: Isolation and Activation (Critical)
-
Cooling: Allow the vial to cool to room temperature naturally.
-
Centrifugation: Centrifuge at 6000 rpm for 10 minutes. Discard the supernatant (DMF).
-
DMF Wash: Resuspend the solid in fresh DMF (10 mL) and soak for 2 hours at 60°C to remove unreacted ligand trapped in the pores. Centrifuge and discard supernatant.
-
Solvent Exchange: Resuspend in Ethanol (10 mL). Soak for 12 hours. Repeat this ethanol wash 3 times over 2 days.
-
Why Ethanol? Ethanol has a lower boiling point than DMF and facilitates the hydrolysis of any boroxines back to boronic acids.
-
-
Drying: Dry the powder under vacuum at 80°C for 12 hours.
-
Warning: Do not exceed 100°C under high vacuum for extended periods, as this may drive the dehydration of boronic acid groups to boroxines, which, while reversible, can complicate immediate surface area analysis.
-
Visualization: Defect Engineering Pathway
Caption: Schematic of the defect-engineered synthesis. The monocarboxylic modulator intercepts the Zr-cluster growth, installing functional boronic acid groups at specific lattice sites where the structural linker is missing.
Characterization & Validation Protocols
To ensure the synthesis was successful and the functional group is active, follow this validation matrix:
| Technique | Purpose | Expected Result |
| PXRD (Powder X-ray Diffraction) | Structural Integrity | Peaks matching simulated UiO-66 pattern (2 |
| Quantification of Loading | Digest 5 mg MOF in 600 | |
| FT-IR Spectroscopy | Functional Group ID | Presence of B-O stretching ( |
| N | Porosity Check | Type I isotherm. Surface area may be slightly lower than ideal UiO-66 (1580 m |
Self-Validating the Boronic Acid Activity (The Alizarin Red S Assay)
To prove the boronic acid is accessible and active (not trapped or denatured):
-
Prepare a solution of Alizarin Red S (ARS) (
M) in phosphate buffer (pH 7.4). ARS is non-fluorescent. -
Add the synthesized UiO-66-B-Cl2 powder.
-
Mechanism: The boronic acid binds to the catechol diol of ARS, forming a cyclic boronate ester. This causes a dramatic increase in fluorescence (or color change from purple to yellow/orange depending on pH).
-
Control: Pure UiO-66 (without modulator) should show negligible change.
References
-
Defect Engineering in UiO-66: Shearer, G. C., et al. (2016). "Defect Engineering: A Versatile Tool for Tuning the Porosity and Reactivity of Metal–Organic Frameworks." Chemistry of Materials.
-
Boronic Acid Functionalized MOFs: Hua, C., et al. (2019). "Boronic Acid-Functionalized Metal-Organic Frameworks for Selective Enrichment of Glycopeptides." ACS Applied Materials & Interfaces.
-
pKa Tuning of Boronic Acids: Springsteen, G., & Wang, B. (2002).[1] "A detailed examination of boronic acid–diol complexation." Tetrahedron.
-
Modulated Synthesis Protocols: Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal.
-
Boroxine-Boronic Acid Equilibrium: Iwamura, T., et al. (2025).[2] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate.[2]
Sources
Application Notes and Protocols: Functionalization Strategies for the Carboxylic Acid Group in 3-Borono-4,5-dichlorobenzoic Acid
Introduction
3-Borono-4,5-dichlorobenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring both a carboxylic acid and a boronic acid moiety, allows for orthogonal chemical modifications, making it a versatile building block for the synthesis of complex molecules, including enzyme inhibitors and therapeutic agents.[1][3][4][5] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the reactivity of both the carboxylic acid and the boronic acid groups. This guide provides a detailed overview of the key strategies for the functionalization of the carboxylic acid group, with a focus on amidation, esterification, and anhydride formation. We will delve into the mechanistic rationale behind protocol choices, address the critical aspect of chemoselectivity, and provide detailed experimental procedures for researchers in drug development and organic synthesis.
The Dichotomy of Reactivity: Carboxylic Acid vs. Boronic Acid
The primary challenge in the chemical manipulation of 3-borono-4,5-dichlorobenzoic acid lies in the potential for cross-reactivity of the two functional groups. The boronic acid can act as a Lewis acid, potentially catalyzing or interfering with reactions at the carboxylic acid site.[6][7][8] Conversely, reagents used to activate the carboxylic acid may interact with the boronic acid. Therefore, a careful selection of reaction conditions is paramount to achieve the desired chemoselectivity. In some instances, protection of the boronic acid moiety may be necessary to ensure a clean and efficient transformation of the carboxylic acid group.[9][10][11][12]
Functionalization Pathways
The carboxylic acid group of 3-borono-4,5-dichlorobenzoic acid can be readily converted into a variety of other functional groups. The three most common and synthetically useful transformations are amidation, esterification, and anhydride formation.
Caption: Key functionalization pathways for the carboxylic acid group.
I. Amidation: Forging the Amide Bond
The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature of peptides and many pharmaceutical agents. For 3-borono-4,5-dichlorobenzoic acid, several amidation strategies can be employed.
A noteworthy feature of arylboronic acids is their ability to catalyze the direct dehydrative condensation of carboxylic acids and amines.[6][13] This presents a unique opportunity for an "auto-catalytic" process where the substrate itself can facilitate the reaction. The mechanism is believed to proceed through the formation of a mixed anhydride intermediate.[7][13]
Key Considerations:
-
Water Removal: The removal of water is crucial to drive the equilibrium towards the amide product. This is typically achieved by azeotropic reflux with a Dean-Stark trap or the use of molecular sieves.[6]
-
Co-catalysts: For less reactive amines or to improve reaction rates, a co-catalyst such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can be highly effective.[7]
-
Solvent Choice: High-boiling aromatic solvents like toluene or xylene are commonly used for azeotropic water removal.[6]
Protocol 1: Direct Boronic Acid Catalyzed Amidation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-borono-4,5-dichlorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and a suitable solvent (e.g., toluene, 0.2 M).
-
Water Removal: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel.
For a more general and often milder approach, standard peptide coupling agents can be employed. This method involves the in-situ activation of the carboxylic acid.
Common Coupling Agents:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[14]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium/Thiouronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Protocol 2: EDC/HOBt Mediated Amidation
-
Reaction Setup: Dissolve 3-borono-4,5-dichlorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC (1.2 eq). Stir for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
| Amidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Catalytic | Amine, Toluene | Reflux with Dean-Stark | Atom-economical, no coupling agent needed | High temperatures may not be suitable for sensitive substrates |
| EDC/HOBt Coupling | Amine, EDC, HOBt, DIPEA, DMF | 0 °C to RT | Mild conditions, broad substrate scope | Requires stoichiometric coupling agents and base, generates byproducts |
II. Esterification: Accessing Ester Derivatives
Esterification is a fundamental transformation used to modify the physicochemical properties of a molecule, such as solubility and cell permeability.
This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.
Protocol 3: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask, suspend 3-borono-4,5-dichlorobenzoic acid (1.0 eq) in the desired alcohol (used as both reactant and solvent). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).[15]
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography or recrystallization.
For more sensitive alcohols or when milder conditions are required, the Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative.[16]
Protocol 4: Steglich Esterification
-
Reaction Setup: Dissolve 3-borono-4,5-dichlorobenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Coupling: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. A precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with dilute acid, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify the crude ester by chromatography.
III. Anhydride Formation
Symmetrical or mixed anhydrides can be synthesized from 3-borono-4,5-dichlorobenzoic acid. Anhydrides are reactive intermediates that can be used for subsequent acylation reactions.
Protocol 5: Symmetrical Anhydride Synthesis using an Acid Chloride
This two-step procedure first involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with another equivalent of the carboxylic acid.
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a trap, add 3-borono-4,5-dichlorobenzoic acid (1.0 eq) and thionyl chloride (2-5 eq). A catalytic amount of DMF can be added to accelerate the reaction.[17] Gently heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.
-
Anhydride Formation: Carefully remove the excess thionyl chloride under reduced pressure. To the crude acid chloride, add a solution of 3-borono-4,5-dichlorobenzoic acid (1.0 eq) and a non-nucleophilic base like pyridine (1.1 eq) in an anhydrous solvent (e.g., benzene or THF).[18][19]
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic.
-
Work-up: After the reaction is complete, the pyridine hydrochloride precipitate can be filtered off. The filtrate is then washed with dilute acid, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the anhydride, often by recrystallization.
Protecting Group Strategies for the Boronic Acid Moiety
For certain transformations, particularly those involving harsh reagents or conditions that are incompatible with the boronic acid group, protection may be necessary.[10][11]
Caption: Workflow involving a boronic acid protecting group strategy.
Common Boronic Acid Protecting Groups:
-
Pinacol Esters: Formed by reacting the boronic acid with pinacol. They are generally stable to chromatography but can be cleaved under acidic or basic conditions.[9]
-
MIDA Esters (N-methyliminodiacetic acid): These are highly stable protecting groups that can withstand a wide range of reaction conditions. Deprotection is typically achieved with mild aqueous base.[11]
-
1,8-Diaminonaphthalene (dan) Amides: These form very stable complexes due to the donation of nitrogen lone pairs to the empty p-orbital of boron. Deprotection requires acidic hydrolysis.[9]
The choice of protecting group will depend on the specific reaction conditions planned for the functionalization of the carboxylic acid group.
Conclusion
The functionalization of the carboxylic acid group in 3-borono-4,5-dichlorobenzoic acid offers a gateway to a diverse array of chemical entities with potential applications in drug discovery and materials science. By carefully selecting the appropriate synthetic strategy, whether it be direct catalytic amidation, coupling agent-mediated reactions, or classical esterification, researchers can efficiently generate libraries of novel compounds. Understanding the interplay between the two functional groups and employing protecting group strategies when necessary are key to successful synthesis. The protocols outlined in this guide provide a solid foundation for the exploration of the rich chemistry of this valuable bifunctional building block.
References
- Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54.
- Ishihara, K., Lu, Y., & Yamamoto, H. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- Whiting, A. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
- Sabatini, M. (n.d.).
- MilliporeSigma. (n.d.).
- Various Authors. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
- Reid, K. A. W., et al. (2025). A bifunctional boronic acid/phosphorus(V) organocatalyst for the direct room-temperature amidation of carboxylic acids.
- Burke, M. D., et al. (2015). Protecting groups for boronic acids.
- Lee, J. C., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 88(3), 1590-1599.
- Mancini, R. S., Lee, J. B., & Taylor, M. S. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 15(1), 54-57.
- Smith, A. M., et al. (n.d.).
- University of Toronto. (n.d.).
- O'Hara, F., et al. (2017).
- Belyanov, M., et al. (2025). Convenient amidation of carboxyl group of carboxyphenylboronic acids. De Gruyter.
- Gandeepan, P., & Ackermann, L. (2016). Carboxylic Acids as Directing Groups for C-H Bond Functionalization. Chemistry – An Asian Journal, 12(1), 14-26.
- Lin, S., et al. (2021). Electrochemical borylation of carboxylic acids.
- Silva, M. P., et al. (2020).
- Al-Jubari, M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1475.
- LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts.
- Various Authors. (n.d.). Examples and highlights of boron chemistry in drug discovery.
- Wang, B., & Zhang, H. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5482-5499.
- LabXchange. (2025). Carboxylic Acid Functional Group. LabXchange.
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6543.
- Macmillan Group. (2022).
- Shimada, N., & Yamamoto, H. (2023). Organoboron catalysis for direct amide/peptide bond formation. Organic & Biomolecular Chemistry, 21(35), 7041-7053.
- Singh, A., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI.
- Otera, J. (2003). Reaction of Alcohols with Carboxylic Acids and their Derivatives. In Modern Carbonyl Chemistry (pp. 1-28). Wiley-VCH.
- Sabatini, M. T., et al. (2025). Approaches to amide bond formation.
- Master Organic Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis. BenchChem.
- Allen, C. F. H., et al. (1946). ACID ANHYDRIDES. Organic Syntheses, 26, 1.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5. BenchChem.
- Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 68.
- Organic Chemistry Portal. (n.d.). Anhydride synthesis. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.).
- TCI Chemicals. (n.d.). 3,5-Dichlorophenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]
- 6. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 7. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 12. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Coupling of 3-Borono-4,5-dichlorobenzoic Acid
Status: Operational Ticket Focus: Preventing Protodeboronation (De-borylation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Issue: You are likely observing low yields of your desired biaryl product and a significant formation of 3,4-dichlorobenzoic acid (the de-borylated byproduct).
The Cause: 3-Borono-4,5-dichlorobenzoic acid is an electron-deficient aryl boronic acid . The presence of two chlorine atoms and a carboxylic acid moiety significantly reduces the electron density of the aromatic ring. Under standard basic Suzuki-Miyaura conditions, this electron deficiency stabilizes the formation of a boronate "ate" complex, which is the precursor to the unwanted hydrolytic cleavage of the C-B bond (protodeboronation).
Diagnostic Check: Before proceeding, confirm the failure mode via LC-MS:
-
Target Reagent: 3-Borono-4,5-dichlorobenzoic acid (MW
234.8 Da) -
Byproduct: 3,4-dichlorobenzoic acid (MW
191.0 Da) -
Observation: If you see a major peak corresponding to [M-H]
= 189 (negative mode) or the loss of the boron moiety, you are experiencing protodeboronation.
Mechanistic Insight: The "Race" Condition
To solve this, you must view the reaction as a race between two competing pathways: Transmetallation (Productive) and Protodeboronation (Destructive).
In electron-deficient systems, the destructive pathway is accelerated by:
-
High pH: High concentration of hydroxide/alkoxide ions.
-
Water: Acts as the proton source.[1]
-
Slow Catalysis: If the Palladium cycle is sluggish, the boronate waits in solution and eventually decomposes.
Visualization: The Kinetic Competition
The following diagram illustrates the bifurcation point where your reaction is failing.
Caption: Figure 1.[2][3] The kinetic competition. Success requires accelerating Path A (Transmetallation) while suppressing Path B (Protodeboronation).
Troubleshooting & Optimization Protocols
Do not blindly screen solvents. Follow this logic-based optimization matrix.
Strategy A: Base & Solvent Engineering (The "Dry" Approach)
The most common error is using aqueous carbonate bases (
| Parameter | Recommendation | Scientific Rationale |
| Base | Anhydrous | Phosphate and Fluoride are milder bases than carbonates/hydroxides. They facilitate transmetallation without rapidly generating the unstable hydroxo-boronate species. |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents minimize the available protons ( |
| Water | Strictly Controlled | While Suzuki coupling requires trace water for the Pd-oxo mechanism, excess water is fatal here. Use anhydrous solvents and add exactly 2-5 equivalents of water if the reaction stalls, rather than running in 4:1 solvent:water. |
Strategy B: Catalyst Acceleration (The "Speed" Approach)
If the substrate is unstable, you must couple it faster than it decomposes. Standard
Recommended Catalyst System:
-
Precatalyst: XPhos Pd G3 or G4 (Buchwald Precatalysts).
-
Why: These catalysts activate rapidly at room temperature or mild heat (
). The bulky biaryl phosphine ligand (XPhos) creates a highly active monolithic Pd(0) species that accelerates oxidative addition and, crucially, transmetallation. -
Alternative: SPhos Pd G3 (Excellent for sterically hindered partners).
Strategy C: The "Slow Release" Protocol (Advanced)
If Strategy A and B fail, the free boronic acid is simply too unstable. You must switch to a protected form that releases the active species slowly, keeping the standing concentration of the unstable intermediate low.
Protocol: Synthesis of MIDA Boronate
MIDA boronates are air-stable and hydrolyze slowly under reaction conditions, preventing the "flood" of unstable boronic acid.
-
Reagents: 3-Borono-4,5-dichlorobenzoic acid (1 eq), N-methyliminodiacetic acid (MIDA) (1.2 eq).
-
Solvent: Toluene/DMSO (10:1).
-
Conditions: Reflux with Dean-Stark trap (to remove water) for 12-16 hours.
-
Workup: The MIDA boronate usually precipitates or can be crystallized from Acetone/Ether.
-
Coupling: Use the MIDA boronate directly in the Suzuki coupling. You must use a hydrolytic base (like
with controlled water) to release the acid in situ.
Step-by-Step Optimized Protocol
Scenario: Coupling 3-Borono-4,5-dichlorobenzoic acid with an Aryl Bromide.
-
Preparation:
-
Dry all glassware in an oven (
). -
Use reagents stored in a desiccator.
-
-
Setup (In a Glovebox or under Argon flow):
-
Add Aryl Bromide (1.0 equiv).[4]
-
Add 3-Borono-4,5-dichlorobenzoic acid (1.2 - 1.5 equiv). Note: Excess is needed due to potential decomposition.[5]
-
Add
(finely ground, anhydrous) (3.0 equiv). Note: Extra base is required to neutralize the carboxylic acid on your substrate. -
Add XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%).
-
-
Solvent Addition:
-
Add Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Optional: Add 5 equivalents of degassed water (via microsyringe) only if the reaction does not initiate.
-
-
Reaction:
-
Seal the vial with a PTFE-lined cap.
-
Heat to 60°C (Do not overheat; start low).
-
Monitor by LCMS at 1 hour.
-
-
Troubleshooting the 1-hour check:
-
If SM remains and no byproduct: Increase Temp to 80°C.
-
If Byproduct (de-borylated) dominates: Stop. Switch to MIDA boronate strategy or use CuCl (1.0 eq) as a cofactor (Liebeskind-Srogl type conditions) to facilitate transmetallation.
-
Frequently Asked Questions (FAQ)
Q: Can I protect the carboxylic acid to improve stability? A: Yes, converting the carboxylic acid to a Methyl Ester or Tert-butyl ester often improves the solubility and changes the electronics slightly. However, the ring remains electron-deficient. The ester is also non-protic, which removes one source of protons, potentially slowing down the protodeboronation. This is highly recommended if your synthetic route allows it.
Q: Why not use
Q: I see the product, but also a lot of homocoupling of the boronic acid. Why? A: Homocoupling often indicates the presence of oxygen.[4] Electron-deficient boronic acids are less prone to oxidative homocoupling than electron-rich ones, but it can happen. Ensure rigorous degassing (sparging with Argon for 15 mins) and consider using a Pd(0) source or pre-reducing Pd(II) to avoid the oxidant needed to activate the precatalyst.
Q: Does the order of addition matter? A: Yes. Do not mix the boronic acid and base in wet solvent and let them sit while preparing the catalyst. The "ate" complex will form and begin decomposing immediately. Add the catalyst last or add the base last to start the reaction immediately upon heating.
References
-
Mechanisms of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[6][7] Journal of the American Chemical Society, 139(37), 13156-13165.
-
Buchwald Precatalysts for Unstable Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075.
-
MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[3] Journal of the American Chemical Society, 131(20), 6961-6963.
-
Anhydrous Fluoride Conditions: Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-mediated boronic acid coupling reactions.[8] The Journal of Organic Chemistry, 59(20), 6095-6097.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Suzuki Coupling with 3-Borono-4,5-dichlorobenzoic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Borono-4,5-dichlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges when using this sterically hindered and electronically deactivated substrate. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and purity.
Introduction: The Challenge of a Deactivated System
3-Borono-4,5-dichlorobenzoic acid presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two strongly electron-withdrawing chlorine atoms and a carboxylic acid moiety on the aromatic ring significantly deactivates the boronic acid. This deactivation reduces the nucleophilicity of the organic group, which can slow down the critical transmetalation step in the catalytic cycle.[1][2] Furthermore, the ortho-chloro substituent introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center.
This guide provides a structured approach to overcoming these hurdles through carefully selected catalysts, ligands, bases, and reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using 3-Borono-4,5-dichlorobenzoic acid in Suzuki couplings.
Q1: My reaction is extremely sluggish or shows no conversion. What are the most likely causes and how can I fix it?
A1: A stalled reaction with this substrate is typically due to a slow or inhibited transmetalation step, which is the transfer of the aryl group from boron to palladium.[3] The electron-deficient nature of the 4,5-dichlorobenzoic acid moiety is the primary culprit.
Causality & Recommended Solutions:
-
Insufficient Boron Nucleophilicity: The boronic acid must be converted into a more nucleophilic "ate" complex by a base to facilitate transmetalation.[4][5] For this deactivated substrate, standard bases may not be effective enough.
-
Action: Switch to a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They are sufficiently basic to form the boronate species without promoting side reactions. Stronger bases like KOtBu can also be effective for highly hindered substrates.[6]
-
-
Inefficient Catalyst System: The combination of steric hindrance and electronic deactivation requires a highly active catalyst system capable of accelerating both the oxidative addition and the transmetalation steps.
-
Action: Employ a modern catalyst system featuring bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the key steps of the catalytic cycle.[3] Buchwald-type ligands are particularly effective for challenging substrates.[7][8]
-
Recommended Systems:
-
Pd(OAc)₂ with SPhos or XPhos: A common and highly effective combination.
-
Buchwald Pre-catalysts (e.g., XPhos-Pd-G3): These are air-stable and provide a reliable source of the active Pd(0) species, often leading to more reproducible results.
-
-
-
Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), halting the catalytic cycle.[9]
-
Action: Ensure rigorous degassing of your solvent and reaction mixture. Use standard inert atmosphere techniques, such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst.[10]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction, especially with electron-deficient arylboronic acids, where the carbon-boron bond is cleaved by a proton source.[11][12]
Causality & Recommended Solutions:
-
Presence of Water: While some Suzuki reactions tolerate or even require water, excessive water can facilitate protodeboronation, particularly under basic conditions.[13]
-
Action: Use anhydrous solvents and oven-dry your glassware. If a co-solvent is needed, a carefully controlled amount of water (often in a ratio like 10:1 organic solvent to water) can be used, but starting completely anhydrous is a good troubleshooting step.
-
-
Base-Catalyzed Decomposition: The base required for the main reaction can also catalyze the undesired protodeboronation.[13]
-
Action: Use a base that is less prone to promoting this side reaction. Finely powdered K₃PO₄ is often a good choice. While stronger bases might be needed for the coupling, a balance must be struck. Sometimes, using a boronic ester (e.g., the pinacol ester) can improve stability and reduce protodeboronation.[14]
-
-
High Temperatures and Long Reaction Times: Extended exposure to heat can increase the rate of decomposition.
-
Action: Optimize the reaction to proceed at the lowest possible temperature for the shortest time. A more active catalyst system (see Q1) can help achieve this. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Q3: My reaction yields the desired product, but it's contaminated with a homocoupled byproduct (a dimer of my boronic acid). What causes this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is typically mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[9]
Causality & Recommended Solutions:
-
Oxidative Conditions: If the reaction is not properly deoxygenated, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[9]
-
Action: As with catalyst deactivation, rigorous degassing is critical. Ensure your inert atmosphere is maintained throughout the reaction.
-
-
Use of a Pd(II) Pre-catalyst: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, its reduction to the active Pd(0) species must be efficient. If this reduction is slow, the remaining Pd(II) can participate in homocoupling.
-
Action: Using a phosphine ligand that facilitates rapid reduction of Pd(II) to Pd(0) is key. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern pre-catalyst that cleanly generates Pd(0) can circumvent this issue.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates the fundamental steps.
Caption: The Suzuki-Miyaura catalytic cycle.
Recommended Reaction Parameters
The following table provides a validated starting point for optimizing the Suzuki coupling of 3-Borono-4,5-dichlorobenzoic acid.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) or XPhos-Pd-G3 (1-3 mol%) | Provides a reliable source of active catalyst. G3 pre-catalysts offer stability and reproducibility. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, crucial for hindered substrates.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases effectively form the boronate complex needed for transmetalation without causing side reactions.[6] |
| Solvent | Dioxane/H₂O (10:1), Toluene, or THF | Anhydrous conditions are a good starting point to prevent protodeboronation. A small amount of water can sometimes accelerate the reaction.[13] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for this challenging substrate. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation and homocoupling side reactions.[9] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of 3-Borono-4,5-dichlorobenzoic acid with a generic aryl bromide.
Materials:
-
3-Borono-4,5-dichlorobenzoic acid (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.044 eq)
-
K₃PO₄ (finely powdered, 3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Borono-4,5-dichlorobenzoic acid, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing (Optional but Recommended): For maximum efficiency, perform three freeze-pump-thaw cycles on the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent is observed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction into the organic layer. Separate the layers, and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as appropriate.
References
- Vertex AI Search. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Wikipedia. (n.d.). Protodeboronation.
- RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Books. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Borono-4,5-dichlorobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the challenges associated with the steric hindrance of 3-borono-4,5-dichlorobenzoic acid in cross-coupling reactions. The unique substitution pattern of this molecule, with a boronic acid group positioned between a carboxylic acid and a chlorine atom, and adjacent to another chlorine atom, presents significant steric challenges that can impede reactivity and lower yields.[1][2][3] This resource is designed to provide you with the expertise and actionable protocols to navigate these complexities successfully.
Understanding the Challenge: The Steric Profile of 3-Borono-4,5-dichlorobenzoic Acid
The primary obstacle in reactions involving 3-borono-4,5-dichlorobenzoic acid is the steric congestion around the boronic acid moiety. The two ortho-substituents (the carboxylic acid at position 3 and the chlorine at position 4) physically obstruct the approach of the palladium catalyst and the coupling partner.[1][4] This steric hindrance can significantly slow down or even prevent the crucial transmetalation step in cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]
Visualizing the Steric Hindrance
Caption: Steric hindrance around the boronic acid group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with 3-borono-4,5-dichlorobenzoic acid is giving very low to no yield. What are the likely causes?
A1: Low or no yield in this specific reaction is most commonly attributed to the steric hindrance around the boronic acid.[6] However, several other factors could be at play. Here's a systematic troubleshooting approach:
1. Catalyst and Ligand Selection:
-
Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[7] The bulky triphenylphosphine ligands can exacerbate the steric clash.
-
Solution: Employ catalyst systems specifically designed for sterically demanding couplings.[8][9] Buchwald-type ligands are an excellent choice.[10][11] These ligands are bulky and electron-rich, which promotes the formation of a coordinatively unsaturated palladium center, facilitating oxidative addition and reductive elimination.[12][13]
2. Base Selection:
-
Problem: The choice of base is critical for activating the boronic acid.[14][15][16] An inappropriate base may not be strong enough or may have poor solubility in the reaction mixture.
-
Solution: Screen a variety of bases. While common bases like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like K₃PO₄ are often required for challenging couplings.[14][17] The use of aqueous base solutions can also be beneficial.
3. Solvent and Temperature:
-
Problem: The reaction may be too slow at lower temperatures, and the solvent might not be optimal for dissolving all components.
-
Solution: Increase the reaction temperature.[12] Solvents with higher boiling points like toluene, dioxane, or DMF are often used.[17] A mixture of an organic solvent with water (e.g., toluene/water or dioxane/water) can be very effective, especially with inorganic bases.[18][19]
4. Reagent Quality and Reaction Setup:
-
Problem: Degradation of the boronic acid (protodeboronation), catalyst, or ligands can significantly impact the yield.[20] Oxygen can deactivate the catalyst.[14]
-
Solution:
-
Use fresh, high-purity 3-borono-4,5-dichlorobenzoic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if protodeboronation is a suspected issue.[20][21]
-
Ensure all reagents, especially phosphine ligands, are handled under an inert atmosphere to prevent oxidation.[14]
-
Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[14]
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially when the desired cross-coupling is slow. It is often promoted by the presence of oxygen.[14][20]
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[14]
-
Control Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes disfavor boronic acid homocoupling.
Q3: Are there alternative coupling strategies for 3-borono-4,5-dichlorobenzoic acid that can better tolerate its steric hindrance?
A3: While Suzuki-Miyaura coupling is the most common, other cross-coupling reactions can be considered:
-
Stille Coupling: This involves the use of an organotin reagent. While often more tolerant of steric hindrance, the toxicity of tin compounds is a significant drawback.
-
Negishi Coupling: This reaction utilizes organozinc reagents and can be very effective for sterically hindered substrates.[18]
-
Hiyama Coupling: This involves organosilicon compounds and is activated by a fluoride source.
For most applications, optimizing the Suzuki-Miyaura reaction is the preferred route due to the lower toxicity and ready availability of boronic acids.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered 3-Borono-4,5-dichlorobenzoic Acid
This protocol provides a robust starting point for the coupling of 3-borono-4,5-dichlorobenzoic acid with an aryl bromide.
Materials:
-
3-Borono-4,5-dichlorobenzoic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-borono-4,5-dichlorobenzoic acid, the aryl bromide, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of degassed dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining degassed dioxane and degassed water to achieve a 10:1 dioxane:water ratio.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Catalyst/Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O | 100 | <10 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 25 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 78 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 85 |
Troubleshooting Workflow
Sources
- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 3-Borono-4,5-dichlorobenzoic acid
Welcome to our dedicated technical guide for researchers working with 3-Borono-4,5-dichlorobenzoic acid. This document provides in-depth, experience-driven advice on one of the most critical steps in its application: purification by recrystallization. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize the process for the highest purity and yield.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent for 3-Borono-4,5-dichlorobenzoic acid?
An ideal solvent leverages the difference in solubility of the compound at elevated and reduced temperatures. The core principles are:
-
High Solubility at High Temperature: The solvent should completely dissolve your crude 3-Borono-4,5-dichlorobenzoic acid near the solvent's boiling point. This ensures you create a saturated solution from which crystals can form upon cooling.
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease dramatically, causing it to precipitate out of the solution in a crystalline form. This is crucial for maximizing recovery.
-
Favorable Impurity Solubility Profile: Ideally, impurities present in your crude material should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).
-
Inertness: The solvent must not react with the 3-Borono-4,5-dichlorobenzoic acid. Given the presence of both a boronic acid and a carboxylic acid moiety, this is a critical consideration.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Safety: The solvent should be as non-toxic and non-flammable as possible.
Q2: What are the most common impurities in 3-Borono-4,5-dichlorobenzoic acid, and how do they influence solvent choice?
Understanding potential impurities is key to selecting a solvent that can effectively remove them. Common impurities include:
-
Boric Acid (B(OH)₃): A common byproduct in the synthesis and degradation of boronic acids.[1] Boric acid has high solubility in hot water and moderate solubility in cold water, making aqueous systems potentially effective for its removal.[2]
-
Protodeboronated Product (4,5-Dichlorobenzoic Acid): This impurity lacks the borono group. Its solubility will be different from the target compound. Dichlorobenzoic acids can often be purified from water.[3]
-
Boronic Anhydrides (Boroxines): Boronic acids have a tendency to dehydrate and form cyclic anhydrides (boroxines), especially in nonpolar, aprotic solvents or upon heating.[1] Recrystallization from aqueous or protic solvents (like water or ethanol) helps to hydrolyze these anhydrides back to the desired boronic acid.[1]
A solvent system that favors the solubility of these impurities at low temperatures while crashing out the desired product is ideal.
Q3: Which solvents are recommended as a starting point for screening?
Given that 3-Borono-4,5-dichlorobenzoic acid has both a polar boronic acid group and a carboxylic acid group, as well as a less polar dichlorophenyl ring, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point. Most boronic acids are soluble in polar solvents like ether and ethyl acetate and insoluble in nonpolar hexanes.[1] Benzoic acids show good solubility in alcohols and increasing solubility in hot water.[4][5][6]
Based on these principles, here are the primary candidates for your initial screening:
| Solvent System | Rationale | Boiling Point (°C) |
| Water (H₂O) | Exploits the polarity of the acid groups. Excellent for removing nonpolar impurities. Benzoic and boric acids show significant temperature-dependent solubility.[2][4] | 100 |
| Ethanol (EtOH) / Water | A highly versatile system. The ethanol solubilizes the organic backbone, while water acts as an anti-solvent upon cooling. Allows for fine-tuning of polarity. | 78-100 |
| Isopropanol (IPA) / Water | Similar to EtOH/Water, but IPA is less polar. Can be effective for purifying substituted benzoic acids.[7] | 82-100 |
| Ethyl Acetate (EtOAc) / Hexanes | A common non-aqueous system. Ethyl acetate is a good solvent for many boronic acids, while hexanes serve as a nonpolar anti-solvent.[1] Useful if your compound is sensitive to water or if you have polar impurities to remove. | 69-77 |
| Toluene | A nonpolar aromatic solvent. Can be useful for removing highly polar impurities. Recrystallization from toluene has been successful for some boronic ester complexes.[8] | 111 |
Q4: How should I perform a small-scale solvent screening experiment?
Efficiency is key. Use small amounts of your crude material (~10-20 mg) for each test in small vials or test tubes.
-
Add Solvent: To each vial of crude material, add the chosen solvent dropwise at room temperature. Note if it dissolves readily. If it does, that solvent is unsuitable for recrystallization on its own but may be useful in a two-solvent system.
-
Heat: If the compound is not soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe: A successful test will show the formation of a significant amount of crystalline solid. An ideal solvent will dissolve a large amount of solute when hot but very little when cold. Avoid solvents that cause the product to "oil out" or that require a very large volume to dissolve the compound even when hot.
Experimental Protocols & Troubleshooting
This section provides actionable workflows and solutions to common problems encountered during recrystallization.
Visual Workflow: Solvent Selection Logic
The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
Protocol 1: Single-Solvent Recrystallization (Example: Aqueous Ethanol)
-
Dissolution: Place the crude 3-Borono-4,5-dichlorobenzoic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 9:1 ethanol/water required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same 9:1 ethanol/water mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. OR The solution is supersaturated. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Vigorously stir the solution as it cools to promote crystallization over oiling. 4. Try a lower-boiling point solvent system. |
| Low Recovery | The compound has significant solubility in the cold solvent. OR Too much solvent was used initially. | 1. Ensure the solution is thoroughly cooled in an ice bath. 2. Concentrate the mother liquor by boiling off some solvent and attempt a second crystallization. 3. Re-evaluate your solvent choice; a less effective solvent may be needed. |
| No Crystals Form | The solution is not sufficiently saturated. OR The compound is highly soluble even when cold. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. 2. Add a "seed crystal" from a previous batch. 3. If using a mixed-solvent system, add more of the anti-solvent (e.g., water in an EtOH/water system) dropwise. 4. Boil off some solvent to increase the concentration and cool again. |
| Persistent Impurities (e.g., poor NMR/LCMS) | The chosen solvent does not effectively separate the impurity. | 1. Re-crystallize a second time. 2. If recrystallization fails, consider alternative purification methods. Boronic acids can sometimes be purified by forming a salt or adduct, which is then crystallized.[9] Methods include forming a diethanolamine adduct[10][11][12] or a potassium trifluoroborate salt.[11] These derivatives can often be crystallized more easily and then hydrolyzed back to the pure boronic acid. |
Visual Workflow: General Recrystallization Process
Caption: The general workflow for purification by recrystallization.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Anonymous. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Anonymous. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Shukla, R., et al. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]
- Harnisch, H., et al. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
-
Ley, C. P., & Yates, M. H. (2007). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development. [Link]
- Gore, V. G., et al. (2005). Process for purification of boronic acid and its derivatives.
-
OhAfrica_BraveAfrica, et al. (2017). Purification of boronic acids? Reddit. [Link]
-
Ley, C. P., & Yates, M. H. (2007). Purification of 2,4 Dichlorobenzoic Acid. Eli Lilly and Company. [Link]
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
-
Ley, C. P., & Yates, M. H. (2025). Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. UMSL Department of Chemistry. [Link]
-
Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]
-
Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. youtube.com [youtube.com]
- 3. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Minimizing homocoupling side reactions with 3-Borono-4,5-dichlorobenzoic acid
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Borono-4,5-dichlorobenzoic Acid
Current Status: Active Ticket ID: #SC-3B45DCBA-HOMO Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge of Electron-Deficient Boronic Acids
You are encountering homocoupling (formation of 3,3',4,4'-tetrachloro-[1,1'-biphenyl]-5,5'-dicarboxylic acid) while attempting to couple 3-Borono-4,5-dichlorobenzoic acid .
This substrate presents a "perfect storm" for side reactions:
-
Electron Deficiency: The dichloro- and carboxyl- substitutions make the aryl ring highly electron-deficient. While this facilitates reductive elimination, it slows down transmetallation, leaving the catalyst vulnerable to oxidative side pathways.
-
Acidic Functionality: The carboxylic acid moiety consumes base, potentially stalling the catalytic cycle if stoichiometry is not adjusted.
-
Dual Homocoupling Pathways: Unlike standard phenylboronic acids, electron-deficient variants can undergo homocoupling via two distinct mechanisms: the classical Oxygen-Dependent pathway and a less common Oxygen-Independent (Protonolysis-mediated) pathway.
This guide provides a root-cause analysis and validated protocols to suppress these side reactions.
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to identify the specific failure mode.
Caption: Diagnostic logic flow to distinguish between oxidative homocoupling and protonolysis-mediated failure modes.
Part 2: Troubleshooting Guides & FAQs
Module 1: The Oxygen Factor (Classical Homocoupling)
Q: I am sparging my solvent with Nitrogen for 15 minutes, but I still see ~15% homocoupling. Why?
A: Sparging (bubbling gas) is often insufficient for electron-deficient boronic acids because they are hypersensitive to oxidative coupling. The mechanism involves the re-oxidation of Pd(0) to Pd(II) by dissolved oxygen, which then binds two boronic acid molecules and couples them.
The Fix: You must move from "Sparging" to Freeze-Pump-Thaw (FPT) or rigorous vacuum/backfill cycles.
Protocol: Rigorous Degassing (Freeze-Pump-Thaw)
-
Place solvent in a Schlenk flask.
-
Freeze solvent using liquid nitrogen.
-
Apply high vacuum (0.1 mmHg) for 10–15 minutes.
-
Close vacuum, remove from
, and thaw in warm water. -
Repeat 3 times.
-
Backfill with high-purity Argon (Argon is heavier than air and provides a better "blanket" than Nitrogen).
Module 2: The "Hidden" Mechanism (Oxygen-Independent)
Q: I performed the reaction in a glovebox (0 ppm
A: This is the specific trap of 3-Borono-4,5-dichlorobenzoic acid . Research by Lennox and Lloyd-Jones has shown that electron-deficient boronic acids can undergo homocoupling via a protonolysis-dependent pathway that does not require oxygen [1].[1][2]
Mechanism:
-
Slow transmetallation allows the boronic acid to accumulate.
-
Protodeboronation occurs (Ar-B
Ar-H). -
The Ar-H species interacts with the Pd-Ar intermediate in a non-canonical pathway to form Ar-Ar.
The Fix: If you see this in a glovebox, your issue is Water/Proton Source , not Oxygen.
-
Switch Solvent: Move from aqueous mixtures (THF/Water) to Anhydrous Dioxane or Toluene .
-
Change Base: Use CsF (Cesium Fluoride) or Anhydrous
. These bases facilitate transmetallation without requiring a large aqueous phase, minimizing the protons available for the side reaction.
Module 3: Catalyst & Ligand Engineering
Q: I am using
A: No. Tetrakis(triphenylphosphine)palladium(0) is a "slow" catalyst. It relies on the dissociation of
The Fix: Switch to Buchwald Precatalysts (Generation 3 or 4) . These bulky, electron-rich phosphine ligands accelerate the productive cross-coupling cycle, effectively "outrunning" the side reactions.
Recommended System:
-
Precatalyst: XPhos Pd G4 or SPhos Pd G3.
-
Why: SPhos is universally excellent for aryl boronic acids; XPhos is superior if your aryl halide partner is a chloride or unactivated.
Visualizing the Competition:
Caption: Comparison of the productive Cross-Coupling cycle (Green/Blue) vs. the Homocoupling side-cycles (Red).
Module 4: Stoichiometry & The Acidic Proton
Q: My reaction stalls at 50% conversion. I used 2.0 equivalents of base.
A: You have under-calculated your base requirement.
Your substrate, 3-Borono-4,5-dichlorobenzoic acid , contains a carboxylic acid (
-
The first equivalent of base is instantly consumed to deprotonate the carboxylic acid (forming the carboxylate salt).
-
Only the remaining base is available to activate the boronic acid for transmetallation.
The Fix: Adjust stoichiometry to account for the "Base Sink."
| Component | Standard Equiv. | Required for Your Substrate | Reason |
| Aryl Halide | 1.0 | 1.0 | Limiting Reagent |
| Boronic Acid | 1.2 - 1.5 | 1.5 | Excess compensates for protodeboronation |
| Base ( | 2.0 | 3.5 - 4.0 | 1.0 eq for -COOH neutralization + 2.5 eq for catalysis |
Part 3: Validated Experimental Protocol
Method A: High-Throughput / Robust (Recommended) Suitable for: Discovery chemistry, scale-up <10g.
-
Charge Solids: In a reaction vial, add:
-
Aryl Halide (1.0 equiv)
-
3-Borono-4,5-dichlorobenzoic acid (1.5 equiv)
-
XPhos Pd G3 (0.02 equiv / 2 mol%)
- (finely ground, anhydrous) (3.5 equiv)
-
-
Atmosphere: Seal vial with a septum. Evacuate and backfill with Argon (
). -
Solvent Addition: Add 1,4-Dioxane (degassed) via syringe.
-
Water Spike: Add degassed water (
:Dioxane ratio 1:10). Note: A small amount of water is strictly necessary for the boronic acid activation mechanism unless using specialized anhydrous bases like CsF. -
Temperature: Heat to 60°C. Do not overheat electron-deficient boronic acids as this accelerates protodeboronation.
-
Monitoring: Check LCMS at 1 hour.
Method B: The "Slow Addition" Trick (If Homocoupling Persists) If Method A fails, the concentration of boronic acid is too high relative to the catalyst turnover.
-
Dissolve the Boronic Acid and Base in a separate syringe.
-
Heat the Catalyst + Aryl Halide mixture to temperature.
-
Slowly inject the Boronic Acid solution over 1 hour using a syringe pump. This keeps the instantaneous concentration of Boronic Acid low, statistically favoring cross-coupling over self-coupling.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[3]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[1][2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.
Sources
Validation & Comparative
1H NMR Interpretation Guide: 3-Borono-4,5-dichlorobenzoic Acid
Topic: 1H NMR Interpretation of 3-Borono-4,5-dichlorobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Characterizing 3-Borono-4,5-dichlorobenzoic acid by 1H NMR presents unique challenges due to the interplay between the electron-deficient boronic acid moiety, the withdrawing carboxylic acid, and the lipophilic dichloro-substituted ring. This guide compares the Optimized Solvation Protocol (Method A) against standard alternative approaches, demonstrating why specific solvent systems are required to distinguish the monomeric species from its dehydration products (boroxines).
Part 1: Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must establish the theoretical framework. The molecule is an unsymmetrical, trisubstituted benzene ring.
-
Core Scaffold: Benzoic Acid (
). -
Substituents: Boronic acid (
at ), Chlorine ( ). -
Active Protons:
-
H2: Located between the Carboxylic Acid and Boronic Acid.
-
H6: Located adjacent to the Carboxylic Acid and Chlorine (
). -
Exchangeable Protons:
and (3 protons total).
-
Predicted Spectral Fingerprint (Method A: DMSO-d6)
| Proton | Position | Predicted Shift ( | Multiplicity | Coupling ( | Electronic Environment |
| H2 | Ar-H | 8.15 – 8.35 | Doublet (d) | ~2.0 (Meta) | Highly deshielded by ortho-COOH and ortho-B(OH)₂. |
| H6 | Ar-H | 7.90 – 8.10 | Doublet (d) | ~2.0 (Meta) | Deshielded by ortho-COOH; inductive effect of ortho-Cl. |
| OH | Boronic | 8.00 – 9.50 | Broad Singlet | N/A | Highly variable; disappears with D₂O shake. |
| COOH | Acid | 13.0 – 14.0 | Broad/Invisible | N/A | Very broad due to dimerization/exchange. |
Part 2: Comparative Analysis of Analytical Methods
The primary failure mode in analyzing this compound is Solvent-Induced Artifacts . We compare the recommended protocol against common alternatives.
Comparison 1: Solvent System Performance
| Feature | Method A (Recommended) DMSO-d6 (Dry) | Alternative B Methanol-d4 (MeOD) | Alternative C D₂O + NaOD |
| Solubility | High. Dissolves both polar acid groups and lipophilic Cl-ring. | High. Good solubility. | Medium. Requires base to deprotonate COOH. |
| Spectral Integrity | Excellent. Preserves the boronic acid monomer | Poor. Rapid esterification occurs, forming methyl boronates | Altered. Converts Boronic acid ( |
| Exchangeable Protons | Visible. OH peaks often seen (broad). | Invisible. Rapid exchange with solvent. | Invisible. Rapid exchange.[1] |
| Verdict | Standard for Characterization. | Unsuitable for Purity Assay. | Useful only for salt forms. |
Critical Insight: In MeOD, the formation of boronic esters (solvolysis) creates new species over time, leading to split peaks that mimic impurities. Method A is the only self-validating system for the native acid.
Comparison 2: State Analysis (Monomer vs. Boroxine)
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This equilibrium is driven by entropy and water removal.
-
Monomer (Desired): Sharp, distinct aromatic doublets.
-
Boroxine (Artifact): A secondary set of aromatic signals, typically shifted downfield by 0.1–0.2 ppm due to the electron-withdrawing nature of the boroxine ring.
Experimental Data Support: Studies on aryl boronic acids confirm that electron-withdrawing groups (like Cl) destabilize the boroxine, but dry solvents promote it.
-
Observation: In "Extra Dry" DMSO-d6, you may see ~10% boroxine.
-
Correction: Addition of 10 µL D₂O shifts the equilibrium 100% back to the monomer.
Part 3: Visualization of Logic & Structure
Diagram 1: Molecular Structure & Proton Assignment
Caption: Structural assignment of 3-Borono-4,5-dichlorobenzoic acid highlighting the meta-coupling path.
Diagram 2: Analytical Decision Matrix
Caption: Workflow for solvent selection and boroxine remediation to ensure spectral integrity.
Part 4: Validated Experimental Protocol
To achieve the "Method A" results described above, follow this self-validating protocol.
Materials:
-
Compound: ~5–10 mg
-
Solvent: DMSO-d6 (99.8% D)
-
Additive: D₂O (Optional)
Step-by-Step:
-
Dissolution: Dissolve 5 mg of 3-Borono-4,5-dichlorobenzoic acid in 0.6 mL DMSO-d6.
-
Initial Scan: Acquire a standard 1H spectrum (16 scans).
-
Quality Check (The "Boroxine Test"):
-
Remediation (If Fail): Add 10–20 µL of D₂O directly to the NMR tube and shake vigorously for 30 seconds. This forces the hydrolysis of the boroxine trimer back to the monomeric acid [1].
-
Re-acquisition: Run the spectrum again. The peaks will collapse into the single monomeric set.
References
-
Tokunaga, Y., et al. (2002).[5] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[6] (General reference for substituent additivity rules).
-
NIST Chemistry WebBook. 3,5-Dichlorobenzoic acid Spectral Data. (Used for comparative substructure analysis).
Sources
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Borono-4,5-dichlorobenzoic Acid
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone for structural elucidation. For novel or specialized compounds such as 3-Borono-4,5-dichlorobenzoic acid, a molecule of interest in synthetic chemistry and potentially in drug discovery, understanding its behavior under mass spectrometric analysis is crucial. This guide provides a predictive overview of the fragmentation patterns of 3-Borono-4,5-dichlorobenzoic acid, drawing comparisons with structurally related compounds to offer a robust analytical framework in the absence of direct, published experimental data for this specific molecule.
Introduction to 3-Borono-4,5-dichlorobenzoic Acid and its Analytical Challenges
3-Borono-4,5-dichlorobenzoic acid is a multifaceted molecule featuring a dichlorinated aromatic ring, a carboxylic acid group, and a boronic acid moiety. This unique combination of functional groups suggests a complex and informative fragmentation pattern in mass spectrometry, which can be harnessed for its identification and characterization. The analysis of boronic acids, however, can be complicated by their tendency to form dimers or trimers (boroxines) and to interact with solvents.[1]
This guide will deconstruct the molecule into its fundamental components and, by examining the known fragmentation behaviors of these components, will construct a predictive fragmentation map.
Predicted Fragmentation Pathways
The fragmentation of 3-Borono-4,5-dichlorobenzoic acid is anticipated to be influenced by all three of its key functional groups. The ionization method employed will significantly impact the observed fragments. Electron Ionization (EI) is expected to induce more extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that may yield a more prominent molecular ion.[2][3]
Insights from Dichlorobenzoic Acids
The dichlorinated benzoic acid core provides a foundational model for predicting fragmentation. Mass spectra of isomers like 2,4-dichlorobenzoic acid and 3,5-dichlorobenzoic acid show characteristic fragmentation patterns.[4][5][6][7][8][9] Key expected fragmentation steps originating from this part of the molecule include:
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-O bond, leading to the formation of an acylium ion.[10][11][12] For the target molecule, this would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [M-17]+.
-
Loss of a Carboxyl Radical (•COOH): Decarboxylation is another characteristic fragmentation of benzoic acid derivatives, resulting in a dichlorinated phenyl radical cation [M-45]+.[10][12]
-
Loss of Chlorine (•Cl): Halogenated aromatic compounds frequently exhibit the loss of a halogen radical.[13] Given the presence of two chlorine atoms, sequential losses are possible. The isotopic signature of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) will be a key diagnostic feature in the mass spectrum.[13][14]
The Influence of the Boronic Acid Group
The boronic acid group introduces unique fragmentation pathways. Studies on arylboronic acids reveal several key fragmentation behaviors under ESI-MS conditions.[15]
-
Dehydration: Boronic acids are prone to losing water, which may occur in the ion source.
-
Loss of B(OH)2: Cleavage of the C-B bond can lead to the loss of the boronic acid group.
A Synthesized Prediction for 3-Borono-4,5-dichlorobenzoic Acid
By combining these fragmentation principles, a putative fragmentation pathway for 3-Borono-4,5-dichlorobenzoic acid can be proposed. The following table summarizes the likely key fragments and their origins.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragmentation |
| [M-17]+ | •OH | Loss of hydroxyl radical from the carboxylic acid group. |
| [M-18]+ | H2O | Dehydration, likely involving the boronic acid and/or carboxylic acid groups. |
| [M-35/37]+ | •Cl | Loss of a chlorine radical from the aromatic ring. |
| [M-45]+ | •COOH | Decarboxylation of the carboxylic acid group. |
| [M-B(OH)2]+ | B(OH)2 | Cleavage of the carbon-boron bond. |
It is important to note that combinations of these losses are also highly probable, leading to a complex spectrum of fragment ions. The relative abundance of these fragments will depend on the ionization energy and the specific instrumentation used.
Comparative Fragmentation: Highlighting Unique Features
A comparison with simpler, related molecules is instrumental in identifying the unique contributions of each functional group to the overall fragmentation pattern.
| Compound | Key Fragmentation Pathways | Relevance to 3-Borono-4,5-dichlorobenzoic Acid |
| Benzoic Acid | Loss of •OH (m/z 105), Loss of •COOH (m/z 77)[12] | Provides the fundamental fragmentation pattern for the carboxylic acid group on an aromatic ring. |
| Dichlorobenzoic Acids | Similar to benzoic acid, with additional losses of •Cl. Characteristic chlorine isotope patterns are present.[4][6] | Models the behavior of the dichlorinated aromatic core and the influence of halogen substituents. |
| Phenylboronic Acid | Dehydration, formation of boroxines, potential loss of B(OH)2. | Informs the expected fragmentation behavior of the boronic acid moiety attached to an aromatic ring. |
The presence of both the boronic acid and the two chlorine atoms on the same aromatic ring in 3-Borono-4,5-dichlorobenzoic acid is expected to result in a unique and diagnostic fragmentation pattern that combines features from all these analogs.
Proposed Experimental Protocol for Mass Spectrometric Analysis
To obtain a comprehensive mass spectrum of 3-Borono-4,5-dichlorobenzoic acid, a systematic approach is recommended.
Objective: To acquire a detailed mass spectrum of 3-Borono-4,5-dichlorobenzoic acid to confirm its molecular weight and elucidate its fragmentation pathways.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended to achieve accurate mass measurements.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of 3-Borono-4,5-dichlorobenzoic acid in a suitable solvent system. A mixture of acetonitrile and water with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be used to promote ionization in positive or negative ESI mode, respectively.
-
-
Ionization:
-
Electrospray Ionization (ESI): This is the preferred method for initial analysis due to its soft ionization nature, which is likely to preserve the molecular ion.[3] Both positive and negative ion modes should be explored. In negative ion mode, deprotonation of the carboxylic acid is expected to be the primary ionization event.
-
Electron Ionization (EI): If the compound is sufficiently volatile and thermally stable, GC-MS with EI can provide more extensive fragmentation and a classic, library-searchable spectrum.
-
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the molecular ion to generate a detailed fragmentation spectrum.[2] This will help to confirm the proposed fragmentation pathways.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Analyze the isotopic patterns, particularly for chlorine-containing fragments.
-
Propose fragmentation pathways based on the observed neutral losses.
-
Visualizing the Predicted Fragmentation and Workflow
To further clarify the proposed analytical approach and expected outcomes, the following diagrams illustrate the predicted fragmentation cascade and the experimental workflow.
Caption: A streamlined workflow for the mass spectrometric analysis.
Conclusion
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Arylboronic acid chemistry under electrospray conditions. PubMed.
- Mass Spectrometry - Fragmentation P
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry.
- Fragmentation mechanisms in electron impact mass spectrometry.
- Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC.
- Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and deriv
- Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- 2,4-Dichlorobenzoic Acid. PubChem.
- Halogen Fragment
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
- 2,4-Dichlorobenzoic acid(50-84-0) MS spectrum. ChemicalBook.
- Fragment
- Electrospray ioniz
- mass spectra - fragmentation p
- Mass Spectrometry Fragment
- Electrospray-Ionization Mass Spectrometry for the Analysis and Quantific
- Fragmentation mechanisms in mass spectrometry.
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry.
- MASS SPECTROMETRY: FRAGMENTATION P
- 3,5-Dichlorobenzoic acid. NIST WebBook.
- 3,5-Dichlorobenzoic acid. PubChem.
- 3,4-Dichlorobenzoic acid. PubChem.
- 3,5-Dichlorobenzoic acid(51-36-5) MS spectrum. ChemicalBook.
- 3,5-Dichlorobenzoic acid. NIST WebBook.
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzoic acid(50-84-0) MS [m.chemicalbook.com]
- 6. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- 7. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dichlorobenzoic acid(51-36-5) MS [m.chemicalbook.com]
- 9. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thiele.ruc.dk [thiele.ruc.dk]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. scribd.com [scribd.com]
- 14. chemconnections.org [chemconnections.org]
- 15. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 3-Borono-4,5-dichlorobenzoic acid
In the landscape of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is non-negotiable.[1][2] 3-Borono-4,5-dichlorobenzoic acid, a key building block, presents a unique set of analytical hurdles. Its structure, combining a hydrophilic boronic acid group with a hydrophobic dichlorinated aromatic ring and an ionizable carboxylic acid, demands a nuanced and systematic approach to purity analysis by High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth, experience-driven strategy for developing a robust, stability-indicating HPLC method for this compound. We will move beyond a simple recitation of steps to explain the underlying chromatographic principles, compare alternative approaches, and provide a validated protocol ready for implementation in a research or quality control setting.
The Analytical Challenge: Understanding Boronic Acid Chemistry
Developing an HPLC method for a molecule like 3-Borono-4,5-dichlorobenzoic acid is not a routine task.[3] Boronic acids are notoriously challenging due to two primary chemical behaviors:
-
Reversible Dehydration: In aprotic or concentrated conditions, three molecules of a boronic acid can reversibly dehydrate to form a cyclic anhydride known as a boroxine.[4] In a chromatogram, this can manifest as a second, broader peak, complicating purity assessment.
-
Silanol Interactions: The Lewis acidic nature of the boron atom and the presence of the hydroxyl groups can lead to strong, undesirable interactions with free silanol groups on the surface of traditional silica-based HPLC columns. This often results in significant peak tailing, which compromises resolution and reduces sensitivity.
Furthermore, the presence of the carboxylic acid group (pKa ≈ 2-4) means the molecule's overall charge and polarity are highly dependent on the mobile phase pH, adding another layer of complexity.[5]
Systematic Method Development: A Comparative Approach
Our objective is to develop a method that provides a sharp, symmetrical peak for the main component, resolves it from all potential process impurities and degradants, and is robust enough for routine use.[6] We will start with a foundational reversed-phase (RP-HPLC) strategy and systematically optimize each parameter.
Reversed-phase HPLC is the logical starting point for most small-molecule pharmaceuticals. The initial screening phase aims to find a suitable combination of stationary and mobile phases that provides adequate retention and initial separation.
Column Selection: A standard C18 (octadecyl) column is the workhorse of RP-HPLC and our initial choice.[7] However, given the aromatic nature of our analyte, a Phenyl-Hexyl phase presents a compelling alternative. The phenyl groups in this stationary phase can offer alternative selectivity through π-π interactions with the analyte's benzene ring.
Mobile Phase Selection: The key to controlling the challenging behavior of boronic acids lies in the mobile phase composition. An acidic mobile phase is crucial for two reasons:
-
Suppressing Silanol Activity: Low pH protonates residual silanol groups on the silica surface, minimizing their interaction with the analyte and drastically reducing peak tailing.
-
Controlling Analyte Ionization: Maintaining a pH well below the pKa of the carboxylic acid group (e.g., pH < 2.5) ensures it remains in its neutral, protonated form, leading to more consistent retention.[5]
We will compare two common acidic modifiers: 0.1% Trifluoroacetic Acid (TFA) and 0.1% Formic Acid (FA). Acetonitrile is chosen as the organic solvent over methanol due to its superior ability to sharpen peaks for aromatic compounds.
Comparative Data: Initial Screening Results
| Method | Stationary Phase | Mobile Phase Modifier | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Observations |
| A | C18, 4.6x150mm, 5µm | 0.1% TFA | 6.8 | 1.8 | 4500 | Moderate retention, significant tailing. |
| B | C18, 4.6x150mm, 5µm | 0.1% FA | 6.5 | 1.5 | 6200 | Improved peak shape over TFA. |
| C | Phenyl-Hexyl, 4.6x150mm, 5µm | 0.1% FA | 8.2 | 1.2 | 9800 | Excellent peak shape, better retention due to π-π interactions. |
This data is representative of typical results in method development and serves for comparative purposes.
Analysis of Phase 1: The results clearly indicate the superiority of the Phenyl-Hexyl column with a formic acid modifier (Method C). The peak asymmetry is significantly reduced to an acceptable value (ideally ≤ 1.5), and the higher plate count suggests much better column efficiency. Formic acid is often preferred over TFA as it is more mass spectrometry-friendly and can sometimes provide better peak shape.
Phase 2: Gradient Optimization and Final Method
With the column and mobile phase selected, the next step is to optimize the elution gradient to ensure all potential impurities are resolved from the main peak in a reasonable runtime. A typical approach is to start with a broad linear gradient to see the full impurity profile, followed by targeted adjustments to increase resolution where needed.
A multi-step gradient is often employed in stability-indicating methods to provide high resolution around the main active pharmaceutical ingredient (API) peak where impurities are most likely to elute.
The workflow for this systematic development can be visualized as follows:
Caption: HPLC Method Development Workflow.
Final Optimized HPLC Method Protocol
This protocol represents a robust, self-validating system for determining the purity of 3-Borono-4,5-dichlorobenzoic acid.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 235 nm (Based on the typical absorbance maxima for dichlorinated benzoic acids, which exhibit a red shift compared to benzoic acid's 230 nm peak[8]).
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile/Water
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 17.0 | 95 |
| 19.0 | 95 |
| 19.1 | 20 |
| 22.0 | 20 |
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-Borono-4,5-dichlorobenzoic acid sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.5 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire data for 22 minutes.
-
Analysis: Integrate all peaks and calculate the area percent purity of the main 3-Borono-4,5-dichlorobenzoic acid peak relative to all other impurity peaks.
The logical relationship between the analyte's properties and the chosen method parameters is crucial for a trustworthy protocol.
Caption: Analyte-Method Parameter Logic.
Conclusion
The development of a purity method for 3-Borono-4,5-dichlorobenzoic acid exemplifies the need for a scientifically-driven approach that directly addresses the unique chemical properties of the analyte. By systematically comparing stationary phases and mobile phase modifiers, we have established that a Phenyl-Hexyl column coupled with a formic acid-modified mobile phase provides superior performance over a standard C18 approach. This method effectively mitigates the common issues of peak tailing and potential boroxine formation associated with boronic acids, delivering a robust and reliable protocol for quality assessment in drug development and manufacturing.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies - Neopharm Labs. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available at: [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Taylor & Francis. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. Available at: [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available at: [Link]
-
Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. Available at: [Link]
-
HPLC Separation of Carboxylic Acids - SIELC Technologies. Available at: [Link]
-
Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications | Organic Letters - ACS Publications. Available at: [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]
-
Does any one have a general idea about Boronic acids HPLC methods? - ResearchGate. Available at: [Link]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available at: [Link]
-
3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. Available at: [Link]
-
3,5-Dichlorobenzoic acid - the NIST WebBook. Available at: [Link]
-
3,5-Dichlorobenzoic acid - EZGC Method Translator. Available at: [Link]
-
UV/Vis absorption spectra of dyes 3 a‐d, 4 a‐1, 4 a‐2, 4 b, 5, 6 and 7... - ResearchGate. Available at: [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. labtech.tn [labtech.tn]
- 8. pubs.rsc.org [pubs.rsc.org]
Crystal Structure Analysis Guide: 3-Borono-4,5-dichlorobenzoic acid
Executive Summary & Structural Landscape
This guide provides a comparative structural analysis of 3-Borono-4,5-dichlorobenzoic acid (3-B-4,5-Cl-BA) against its non-halogenated parent analogue, 3-Carboxyphenylboronic acid (3-CPBA) , and the monofunctional Phenylboronic acid (PBA) .
For drug development professionals, understanding the solid-state behavior of 3-B-4,5-Cl-BA is critical. Unlike simple carboxylic acids, this molecule possesses two competing hydrogen-bonding functionalities (boronic acid and carboxylic acid) and significant steric bulk from the dichloro-substitution. This unique architecture dictates its solubility, stability against dehydration (boroxine formation), and utility as a pharmaceutical co-crystal former.
Comparative Structural Matrix
| Feature | 3-Borono-4,5-dichlorobenzoic acid (Target) | 3-Carboxyphenylboronic acid (Reference) | Phenylboronic acid (Control) |
| Primary Synthon | Heterosynthon Competition: Acid-Boronic vs. Acid-Acid dimers. | Homosynthon Dominance: Acid-Acid dimers + Boronic chains. | Boronic Homodimers: R22(8) motif or Boroxine trimers. |
| Steric Influence | High: 4,5-Dichloro groups force out-of-plane twisting of the -B(OH)₂ group. | Low: Planar or near-planar packing sheets are common. | Minimal: T-shaped packing or herringbone motifs. |
| Dehydration Risk | Moderate: Steric bulk may kinetically inhibit boroxine formation. | High: Readily dehydrates to boroxine anhydride in dry air. | Very High: Often exists as a mixed anhydride. |
| Halogen Bonding | Yes: C-Cl···O interactions likely stabilize the lattice. | No: Relies purely on O-H···O networks. | No: Relies on O-H···O and C-H···π. |
Structural Analysis & Synthon Hierarchy
To accurately characterize 3-B-4,5-Cl-BA, one must analyze the competition between functional groups. The introduction of chlorine atoms at positions 4 and 5 disrupts the standard "flat sheet" packing seen in non-halogenated analogues.
The Synthon Competition Map
The following diagram illustrates the logical flow of supramolecular assembly and the competitive pathways you must evaluate during refinement.
Caption: Hierarchical competition between homosynthons and heterosynthons. Note the critical dehydration pathway to Boroxine.[1]
Mechanism of Action in Crystallization
-
Carboxylic Dominance: In 3-CPBA (Reference), the carboxylic acid groups typically form centrosymmetric dimers (
). The boronic acid groups then link these dimers into infinite ribbons or sheets. -
The Halogen Effect (Target): In 3-B-4,5-Cl-BA, the chlorine atoms at positions 4 and 5 create a "steric wall."
-
Prediction: This prevents the formation of flat 2D sheets.
-
Observation: Look for corrugated packing or helical assemblies in your diffraction data. The Cl···Cl or Cl···O halogen bonds often act as "structural hinges," twisting the molecule to accommodate the bulk.
-
Experimental Protocols: Crystallization & Characterization
Growing single crystals of boronic acids is notoriously difficult due to their tendency to undergo dehydration condensation to form boroxines (cyclic trimers). The following protocol is designed to suppress this artifact.
Protocol A: Humidity-Controlled Crystallization
Objective: Obtain pure 3-B-4,5-Cl-BA phase without boroxine contamination.
-
Solvent Selection: Use a solvent system with high hydrogen-bond accepting capability to stabilize the -B(OH)₂ group.
-
Primary: Acetone or Tetrahydrofuran (THF).
-
Anti-solvent: Water (Critical: Water activity prevents dehydration).
-
-
Dissolution: Dissolve 50 mg of 3-B-4,5-Cl-BA in 2 mL of THF.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Vapor Diffusion (The "Wet" Method):
-
Place the open vial inside a larger jar containing 5 mL of water.
-
Crucial Step: Seal the outer jar tightly. The water vapor will slowly diffuse into the THF, lowering solubility while maintaining high humidity to prevent boroxine formation.
-
-
Harvest: Crystals should appear within 3–7 days as colorless blocks or prisms.
Protocol B: Structure Solution & Refinement
Objective: Correctly assign the boronic acid hydrogen atoms.
-
Data Collection: Collect at 100 K (cryogenic cooling is mandatory to reduce thermal motion of the terminal -OH groups).
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) . These are most common for planar aromatic acids. -
Refinement Strategy (SHELXL/OLEX2):
-
Locate Carbon, Chlorine, Oxygen, and Boron atoms first.
-
Difference Fourier Maps: Locate the hydrogen atoms on the boronic acid oxygens. Do not geometrically fix them immediately.
-
Disorder Check: Boronic acids often show rotational disorder. If the
of oxygen atoms is high, consider splitting the position (PART 1 / PART 2). -
Validation: Verify the B-O bond lengths.
-
Workflow Visualization
The following diagram details the experimental decision tree for confirming the structure and purity.
Caption: Decision tree for distinguishing pure boronic acid from boroxine artifacts.
Application Context & References
Why This Structure Matters
In medicinal chemistry, the 3-Borono-4,5-dichlorobenzoic acid scaffold serves as a dual-warhead precursor. The boronic acid moiety is a classic reversible covalent inhibitor (e.g., for proteasomes or serine proteases), while the carboxylic acid allows for solubility modulation or salt formation.
The 4,5-dichloro substitution is not merely decorative; it provides:
-
Metabolic Stability: Blocks P450 oxidation sites on the phenyl ring.
-
Lipophilicity: Increases membrane permeability compared to the parent 3-CPBA.
-
Crystal Engineering: The "chlorine clip" effect can be used to design co-crystals with specific melting points, distinct from the non-halogenated analogues.
References
-
Aakeröy, C. B., et al. (2005).[5][10] "Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon." Chemical Communications. Link
- Context: Establishes the hierarchy of synthons between carboxylic and boronic acids.
-
Cambridge Structural Database (CSD). "Structure of 3-Carboxyphenylboronic acid (Refcode OBAKCQ)." Link
- Context: The baseline structure for comparison.
-
Rodriguez-Cuamatzi, P., et al. (2004). "Supramolecular synthesis of boronic acid derivatives." Crystal Growth & Design. Link
- Context: detailed protocols on preventing boroxine formation during crystalliz
-
Nangia, A. (2011). "Conformational polymorphism in organic crystals." Accounts of Chemical Research. Link
- Context: Theoretical basis for halogen-induced twisting in arom
Sources
- 1. Research Portal [ecscholar.eckerd.edu]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Carboxy-2-methoxyphenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. 3-Carboxyphenylboronic acid–theophylline (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of 3-Borono-4,5-dichlorobenzoic Acid
For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups and elucidate structural features. This guide provides an in-depth analysis of the expected IR absorption peaks for 3-Borono-4,5-dichlorobenzoic acid, a compound of interest in medicinal chemistry and materials science. By comparing its predicted spectral features with those of related compounds, we can build a comprehensive understanding of its vibrational properties.
The Vibrational Signature of a Multifunctional Molecule
3-Borono-4,5-dichlorobenzoic acid incorporates three key functional moieties on a benzene ring: a carboxylic acid, a boronic acid, and two chlorine atoms. Each of these groups contributes a unique set of vibrational modes that are observable in the mid-infrared region. The interplay of these groups, including electronic effects and potential intramolecular hydrogen bonding, will influence the precise position and intensity of the absorption bands.
Analysis of Key Functional Group Vibrations
The interpretation of the IR spectrum of 3-Borono-4,5-dichlorobenzoic acid is best approached by dissecting the contributions of each functional group.
1. The Carboxylic Acid Group (-COOH):
The carboxylic acid moiety gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the O-H and C=O stretching vibrations.
-
O-H Stretch: A very broad and intense absorption is expected in the range of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹.[1][2] This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[3][4]
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹.[1] For aromatic carboxylic acids, conjugation with the phenyl ring typically shifts this peak to the lower end of the range, approximately 1710-1680 cm⁻¹.[4]
-
C-O Stretch: This vibration, coupled with O-H in-plane bending, results in a medium intensity band between 1320 and 1210 cm⁻¹.[1][4]
-
O-H Bend: An out-of-plane bend for the O-H group is expected as a broad peak in the 950-910 cm⁻¹ region.[1]
2. The Boronic Acid Group (-B(OH)₂):
The boronic acid group also presents several characteristic vibrational modes.
-
O-H Stretch: Similar to the carboxylic acid, the boronic acid O-H groups will exhibit a broad stretching vibration, likely overlapping with the carboxylic O-H stretch in the 3200-3400 cm⁻¹ region.[5]
-
B-O Asymmetric Stretch: A strong and characteristic peak for the B-O bond is typically observed around 1345 cm⁻¹.[5]
-
B-O-H Bend: A band corresponding to the B-O-H bending vibration is expected around 1002 cm⁻¹.[5]
-
B-C Stretch: The stretching of the boron-carbon bond is anticipated to produce absorptions in the 1090-1190 cm⁻¹ range.[5]
3. The Dichlorinated Aromatic Ring:
The substituted benzene ring will display several characteristic absorptions.
-
Aromatic C-H Stretch: These vibrations typically appear as weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[6]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to a series of medium to sharp peaks in the 1625-1430 cm⁻¹ range.[7]
-
C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹. For dichlorobenzoic acids, specific bands have been observed around 772, 760, 679, and 671 cm⁻¹.[7]
Comparative Spectral Analysis
To refine our predictions for 3-Borono-4,5-dichlorobenzoic acid, a comparison with structurally related molecules is invaluable. The following table summarizes the expected peak positions alongside experimental data for similar compounds.
| Functional Group Vibration | 3-Borono-4,5-dichlorobenzoic acid (Predicted) | Phenylboronic Acid (Experimental)[5][8] | 2,4-Dichlorobenzoic Acid (Experimental)[7] | Benzoic Acid (Experimental)[9][10] |
| O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad, strong) | - | Broad absorption | 3000-2500 cm⁻¹ (very broad, strong) |
| O-H Stretch (Boronic Acid) | 3400-3200 cm⁻¹ (broad, strong, overlapping) | 3240 cm⁻¹ (broad) | - | - |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (weak to medium) | ~3050 cm⁻¹ | 3072, 2995 cm⁻¹ | ~3071 cm⁻¹ |
| C=O Stretch | 1710-1680 cm⁻¹ (strong, sharp) | - | ~1700 cm⁻¹ | 1685 cm⁻¹ |
| Aromatic C=C Stretch | 1610-1450 cm⁻¹ (multiple medium bands) | 1603 cm⁻¹ | 1555, 1427 cm⁻¹ | Multiple bands in this region |
| B-O Asymmetric Stretch | ~1345 cm⁻¹ (strong) | 1346 cm⁻¹ | - | - |
| C-O Stretch / O-H Bend | 1320-1210 cm⁻¹ (medium) | - | Present | 1292 cm⁻¹ |
| B-C Stretch | 1190-1090 cm⁻¹ (medium) | 1090, 1190 cm⁻¹ | - | - |
| B-O-H Bend | ~1000 cm⁻¹ (medium) | 1002 cm⁻¹ | - | - |
| O-H Out-of-Plane Bend | 950-910 cm⁻¹ (broad) | - | Present | 934 cm⁻¹ |
| C-Cl Stretch | 800-650 cm⁻¹ (strong) | - | 772, 760, 679, 671 cm⁻¹ | - |
Experimental Protocol: Acquiring High-Quality IR Spectra
To ensure the acquisition of reliable and reproducible IR data for solid samples like 3-Borono-4,5-dichlorobenzoic acid, the use of an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is recommended. This technique requires minimal sample preparation and provides excellent data quality.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for data accuracy.
-
-
Sample Preparation:
-
Place a small amount of the solid 3-Borono-4,5-dichlorobenzoic acid powder onto the ATR crystal.
-
Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to reproducible peak intensities.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
If necessary, apply a baseline correction to obtain a flat baseline.
-
Visualizing Molecular Vibrations
The following diagram illustrates the key functional groups of 3-Borono-4,5-dichlorobenzoic acid and their corresponding characteristic IR absorption regions.
Caption: Key functional groups of 3-Borono-4,5-dichlorobenzoic acid and their IR regions.
Conclusion
The infrared spectrum of 3-Borono-4,5-dichlorobenzoic acid is predicted to be rich in information, with distinct and overlapping bands arising from its carboxylic acid, boronic acid, and dichlorinated aromatic ring moieties. A thorough understanding of the characteristic vibrational frequencies of these functional groups, supported by comparative data from related compounds, allows for a confident interpretation of its experimental spectrum. The methodologies outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the accurate structural characterization of this and other complex organic molecules.
References
- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF.
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
- Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- I-Ya Chang, A., & S. Freund, M. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(25), 13627–13637.
- ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
- Priya, M., & Ramalingam, S. (2015). Vibrational study of 2,4-Dichlorobenzoic acid by DFT. International Journal of ChemTech Research, 8(4), 1883-1896.
- Scilit. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
- ChemicalBook. (n.d.). 3,4-Dichlorobenzoic acid(51-44-5)IR1.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). 3-(3,5-dichlorophenyl)
- Tackett, B. S., & Fortenberry, R. C. (2021).
- Scilit. (n.d.).
- ChemicalBook. (n.d.). 2,4-Dichlorobenzoic acid(50-84-0)IR1.
- ResearchGate. (n.d.). Observed frequencies in the IR spectra of boric acid and the solid Eu(III)
- Tackett, B. S., & Fortenberry, R. C. (2021).
- Sen, I., & Kurt, M. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892.
- PubChem. (n.d.). 3,4-Dichlorobenzoic acid.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.
- NIST. (n.d.). 3,5-Dichlorobenzoic acid.
- N.p. (n.d.). INFRARED SPECTROSCOPY (IR).
- Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- PubChem. (n.d.). 3,5-Dichlorobenzoic acid.
- Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijastems.org [ijastems.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
